Adam8-IN-1
Description
Structure
2D Structure
Properties
Molecular Formula |
C44H44Br4N6O12S2 |
|---|---|
Molecular Weight |
1232.6 g/mol |
IUPAC Name |
1-N,3-N-bis[(4R)-4-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-5-(hydroxyamino)-5-oxopentyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C44H44Br4N6O12S2/c45-31-18-27(19-32(46)23-31)25-65-35-8-12-37(13-9-35)67(61,62)53-39(43(57)51-59)6-2-16-49-41(55)29-4-1-5-30(22-29)42(56)50-17-3-7-40(44(58)52-60)54-68(63,64)38-14-10-36(11-15-38)66-26-28-20-33(47)24-34(48)21-28/h1,4-5,8-15,18-24,39-40,53-54,59-60H,2-3,6-7,16-17,25-26H2,(H,49,55)(H,50,56)(H,51,57)(H,52,58)/t39-,40-/m1/s1 |
InChI Key |
LJOOWNHZCTUDSG-XRSDMRJBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)NCCC[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)Br)Br)C(=O)NCCC[C@H](C(=O)NO)NS(=O)(=O)C4=CC=C(C=C4)OCC5=CC(=CC(=C5)Br)Br |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)Br)Br)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C4=CC=C(C=C4)OCC5=CC(=CC(=C5)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of ADAM8 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane glycoprotein implicated in a variety of pathological processes, including cancer progression, inflammation, and neuroinflammatory diseases.[1][2] Its dual catalytic and cell-adhesive functions make it a compelling therapeutic target. This document provides an in-depth technical overview of the mechanism of action of ADAM8 inhibitors, typified here as ADAM8-IN-1, a representative small molecule inhibitor. We will explore the molecular interactions, downstream signaling consequences, and cellular effects of ADAM8 inhibition, supported by experimental methodologies and quantitative data.
Introduction to ADAM8
ADAM8 is a multi-domain protein consisting of a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[3][4] The metalloproteinase domain is responsible for its proteolytic activity, cleaving a range of substrates including cell surface receptors and extracellular matrix components.[5][6] The disintegrin domain mediates cell-cell and cell-matrix interactions, primarily through binding to integrins.[4][7]
ADAM8 is expressed in immune cells, tumor cells, and in the central nervous system.[2][8] Its overexpression is often correlated with poor prognosis in various cancers, such as triple-negative breast cancer and glioblastoma, where it promotes tumor growth, invasion, and metastasis.[1][3][9] In inflammatory conditions like asthma and acute respiratory distress syndrome (ARDS), ADAM8 contributes to leukocyte migration and tissue damage.[10][11][12]
Mechanism of Action of this compound
This compound is a representative small molecule inhibitor designed to specifically target the catalytic activity of the ADAM8 metalloproteinase domain. The primary mechanism of action involves the competitive inhibition of substrate binding to the active site of the enzyme.
Direct Inhibition of Proteolytic Activity
Small molecule inhibitors like this compound are typically designed to chelate the zinc ion essential for catalysis within the metalloproteinase active site, thereby preventing the cleavage of ADAM8 substrates.[1] This inhibition blocks the shedding of various cell surface proteins, a key function of ADAM8.
Downstream Signaling Consequences
By inhibiting the proteolytic activity of ADAM8, this compound modulates several critical signaling pathways implicated in cancer and inflammation.
-
EGFR Pathway: ADAM8 can cleave and activate heparin-binding EGF-like growth factor (HB-EGF), which in turn activates the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades, including the AKT and ERK pathways.[9] Inhibition of ADAM8 with this compound is expected to reduce EGFR phosphorylation and subsequent activation of these pro-survival and pro-proliferative signals.[9]
-
MAPK/ERK Pathway: The interaction of the ADAM8 disintegrin domain with β1-integrin can trigger intracellular signaling, leading to the activation of the MAPK/ERK pathway.[2][4][7] While small molecule inhibitors primarily target the metalloproteinase domain, the overall modulation of ADAM8 function can indirectly impact this pathway, leading to diminished activation of ERK1/2.[4]
-
CCL2 Expression: ADAM8 activity has been shown to regulate the expression of the chemokine CCL2 through the HB-EGF/EGFR signaling axis.[9] By blocking this pathway, this compound can decrease the secretion of CCL2, a key chemoattractant for macrophages, thereby reducing tumor-associated macrophage (TAM) infiltration in the tumor microenvironment.[9]
Quantitative Data
The following table summarizes representative inhibitory activities of various reported ADAM8 inhibitors against the ADAM8 metalloproteinase domain. This data provides a comparative context for the expected potency of a selective inhibitor like this compound.
| Inhibitor | Type | IC50 (nM) | Selectivity Notes |
| Batimastat (BB94) | Broad-spectrum hydroxamate | Potent | Inhibits multiple ADAMs and MMPs.[13] |
| GW280264X | Hydroxamate-based | Potent | Also inhibits ADAM17.[13] |
| Marimastat (BB2516) | Broad-spectrum hydroxamate | Weaker | Inhibits multiple ADAMs and MMPs.[13] |
| GI254023X | Hydroxamate-based | No inhibition | Selective for ADAM10.[13] |
| BK-1361 | Peptidomimetic | - | Impairs ADAM8 multimerization by targeting the disintegrin domain, leading to reduced invasiveness and ERK1/2 activation.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of ADAM8 inhibitors.
In Vitro ADAM8 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the proteolytic activity of recombinant human ADAM8.
Protocol:
-
Recombinant human ADAM8 catalytic domain is pre-incubated with varying concentrations of this compound for 30 minutes at 37°C in assay buffer.
-
A fluorogenic peptide substrate for ADAM8 is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Substrate Shedding Assay
Objective: To assess the ability of this compound to inhibit the shedding of a known ADAM8 substrate from the cell surface.
Protocol:
-
HEK293 cells are co-transfected with expression vectors for human ADAM8 and a known substrate, such as CD23.[13]
-
Transfected cells are treated with varying concentrations of this compound for 24 hours.
-
The cell culture supernatant is collected, and the concentration of the shed soluble substrate (e.g., soluble CD23) is quantified by ELISA.[13]
-
The cell lysate is also collected to normalize for total protein content or cell number.
-
The dose-dependent inhibition of substrate shedding is used to determine the cellular potency of this compound.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on downstream signaling pathways.
Protocol:
-
Cancer cells known to overexpress ADAM8 (e.g., U87MG glioblastoma cells) are treated with this compound at various concentrations for a specified time.[9]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-EGFR, EGFR, p-ERK, ERK, p-AKT, AKT).
-
Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Migration and Invasion Assays
Objective: To evaluate the functional impact of this compound on tumor cell motility.
Protocol:
-
Migration Assay: A Boyden chamber assay is used with a porous membrane separating the upper and lower chambers. Cancer cells pre-treated with this compound are seeded in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., FBS). After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted.
-
Invasion Assay: The same setup is used, but the membrane is coated with a layer of Matrigel to simulate the extracellular matrix. The ability of cells to degrade the Matrigel and migrate through the membrane is quantified.
Visualizations
ADAM8 Signaling Pathways
Caption: ADAM8 signaling pathways and the inhibitory effect of this compound.
Experimental Workflow for Cell-Based Assays
References
- 1. What are ADAM8 antagonists and how do they work? [synapse.patsnap.com]
- 2. A jack of all trades - ADAM8 as a signaling hub in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Class of Human ADAM8 Inhibitory Antibodies for Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM8: A new therapeutic target for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. JCI Insight - ADAM8 signaling drives neutrophil migration and ARDS severity [insight.jci.org]
- 11. ADAM8 signaling drives neutrophil migration and ARDS severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of ADAM8 in experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metalloprotease inhibitor profiles of human ADAM8 in vitro and in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Function of ADAM8 in Pathophysiology and its Inhibition by BK-1361: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological functions of A Disintegrin and Metalloproteinase 8 (ADAM8), a transmembrane protein implicated in a range of pathologies including cancer, inflammation, and neurodegenerative diseases. It details the molecular mechanisms through which ADAM8 exerts its effects and explores the therapeutic potential of its inhibition, with a specific focus on the peptidomimetic inhibitor, BK-1361.
Introduction to ADAM8
A Disintegrin and Metalloproteinase 8 (ADAM8), also known as CD156, is a member of the ADAM family of transmembrane and secreted proteins.[1] Structurally, ADAM8 is a multidomain protein consisting of an N-terminal prodomain, a metalloproteinase (MP) domain, a disintegrin (DI) domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane region, and a C-terminal cytoplasmic tail.[2][3] Unlike many other ADAMs that require activation by furin-like convertases, ADAM8 is activated through autocatalysis.[4] Its biological activity is multifaceted, engaging in both proteolytic "shedding" of cell surface molecules and non-proteolytic signaling, making it a critical hub in cell-cell and cell-matrix communication.[4][5]
Core Biological Functions of ADAM8
ADAM8 expression is typically low under normal physiological conditions but is significantly upregulated in inflammatory and cancerous states.[6][7] Its functions are context-dependent and are broadly categorized into two main areas: proteolytic activity and modulation of intracellular signaling.
Proteolytic "Sheddase" Activity
The metalloproteinase domain of ADAM8 is responsible for the ectodomain shedding of various cell surface proteins. This cleavage can either inactivate the substrate or release a soluble, active fragment. Key substrates include:
-
Adhesion Molecules : ADAM8 cleaves L-selectin and P-selectin glycoprotein ligand-1 (PSGL-1), which can modulate leukocyte adhesion and migration.[8] It can also shed Vascular Cell Adhesion Molecule-1 (VCAM-1), potentially inhibiting the recruitment of eosinophils.[9]
-
Cytokine and Growth Factor Receptors : The low-affinity IgE receptor (CD23) is a well-known substrate.[6][9] Shedding of CD23 can influence inflammatory responses. ADAM8 also sheds the Epidermal Growth Factor Receptor (EGFR), a process that can reduce mucin gene expression in bronchial epithelial cells.[10]
Non-Proteolytic Signaling Functions
Independent of its catalytic activity, ADAM8 acts as a signaling scaffold, primarily through its disintegrin and cytoplasmic domains. For its biological function, ADAM8 requires homophilic multimerization on the cell surface.[4][9]
-
Integrin-Mediated Signaling : The disintegrin domain of ADAM8 interacts with β1-integrin.[4][6] This association activates downstream intracellular signaling cascades, including Focal Adhesion Kinase (FAK), Protein Kinase B (Akt), and Extracellular signal-Regulated Kinase (ERK1/2).[5][6] This pathway is crucial for promoting cell survival, migration, and invasion, particularly in cancer cells.[4][6]
-
Cytoskeletal Interactions : The cytoplasmic tail of ADAM8 contains motifs that can interact with proteins involved in regulating actin dynamics. For instance, it interacts with Myosin1f, an actin-based motor molecule, which is essential for neutrophil motility and transmigration.[11][12]
These dual functions position ADAM8 as a critical regulator in cancer progression, inflammation, and neuroinflammation.
ADAM8 as a Therapeutic Target
The upregulation of ADAM8 in various diseases and its dispensable role in normal physiology make it an attractive therapeutic target.[9][13] Inhibition of ADAM8 has shown promise in preclinical models of pancreatic cancer, breast cancer, glioblastoma, acute respiratory distress syndrome (ARDS), and spinal cord injury.[2][4][12][13]
Adam8-IN-1: Targeting ADAM8 with BK-1361
While "this compound" is used as a topic descriptor, the most specifically characterized peptidomimetic inhibitor in the literature is BK-1361 . This guide will focus on BK-1361 as the exemplary inhibitor.
BK-1361 is a cyclic peptide designed to mimic a motif in the disintegrin domain of ADAM8.[4][5] Its mechanism of action is unique; rather than blocking the catalytic active site of the metalloproteinase domain, BK-1361 prevents the homophilic multimerization of ADAM8 monomers on the cell surface .[4][13] This inhibition of multimerization is critical because dimerization is a prerequisite for both the autocatalytic activation of ADAM8 and its subsequent interaction with signaling partners like β1-integrin.[4][9] This dual blockade of both proteolytic and non-proteolytic functions provides a comprehensive approach to neutralizing ADAM8's pathological effects.
Quantitative Data on ADAM8 Inhibition
The efficacy of ADAM8 inhibition has been quantified in various assays. BK-1361 demonstrates potent and specific activity against ADAM8.
| Parameter | Value | Assay System | Reference |
| IC₅₀ (CD23 Shedding) | 182 ± 23 nM | Cell-based ELISA | [4] |
| IC₅₀ (pro-ADAM8 Activation) | 120 nM | In vitro assay | [14] |
| Selectivity | No inhibition of ADAM9, 10, 12, 17 or MMP-2, -9, -14 at up to 10 µM | In vitro enzymatic assays | [4] |
Preclinical studies underscore the therapeutic potential of targeting ADAM8.
| Model System | Treatment | Key Finding(s) | Reference |
| Pancreatic Cancer (PDAC) | BK-1361 (10 µg/g, i.p.) | Reduced tumor load and metastasis; improved survival. | [4][14] |
| PDAC Cell Invasion | BK-1361 (500 nM) | 87 ± 3.5% inhibition of cell invasion. | [4] |
| Spinal Cord Injury (SCI) | BK-1361 | Attenuated neuroinflammation, reduced microglial activation, and improved locomotor recovery. | [2] |
| Acute Pneumonia | Pharmacologic ADAM8 inhibition | Attenuated neutrophil infiltration and lung injury. | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess ADAM8 function and inhibition.
Protocol: Western Blot for Signaling Protein Activation
This protocol is used to measure the phosphorylation (activation) of proteins like ERK1/2 in response to ADAM8 activity and its inhibition.
-
Cell Culture and Treatment : Culture cells (e.g., Panc-1 pancreatic cancer cells) to 80% confluency. Treat with vehicle control or BK-1361 (e.g., 500 nM) for the desired time (e.g., 16-24 hours).
-
Protein Extraction : Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay kit.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run electrophoresis to separate proteins by size.
-
Protein Transfer : Transfer separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% nonfat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-ADAM8, and anti-β-actin as a loading control).[2][15]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[15]
-
Detection : Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using an imaging system.[10]
-
Quantification : Densitometry analysis is performed using software like ImageJ to quantify band intensity, normalizing phosphorylated protein to total protein and then to the loading control.
Protocol: Transwell Cell Invasion Assay
This assay measures the ability of cancer cells to invade through an extracellular matrix barrier, a process often promoted by ADAM8.[16]
-
Preparation of Inserts : Thaw Matrigel on ice. Dilute with serum-free medium and coat the top of 8 µm pore size Transwell inserts. Allow the Matrigel to solidify at 37°C for 30-60 minutes.[8]
-
Cell Preparation : Culture cells (e.g., MDA-MB-231 breast cancer cells) and starve them in serum-free medium for 12-24 hours.[17]
-
Cell Seeding : Resuspend starved cells in serum-free medium, with or without an ADAM8 inhibitor like BK-1361 (e.g., 10-1000 nM).[14] Seed 1 x 10⁵ cells into the upper chamber of the coated Transwell insert.
-
Chemoattractant Addition : Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[8]
-
Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Removal of Non-Invading Cells : Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fixation and Staining : Fix the invaded cells on the bottom of the membrane with 70% ethanol or 4% paraformaldehyde for 15 minutes.[16] Stain with 0.2% crystal violet for 10-20 minutes.[8]
-
Imaging and Quantification : Gently wash the insert. Visualize the stained cells under an inverted microscope. Count the number of cells in several random fields of view to determine the average number of invading cells.
References
- 1. A Novel Class of Human ADAM8 Inhibitory Antibodies for Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of the ADAM8-Fra-1 complex attenuates neuroinflammation by suppressing the Map3k4/MAPKs axis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metalloprotease inhibitor profiles of human ADAM8 in vitro and in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Dimeric Arylsulfonamides as Potent ADAM8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The GBM Tumor Microenvironment as a Modulator of Therapy Response: ADAM8 Causes Tumor Infiltration of Tams through HB-EGF/EGFR-Mediated CCL2 Expression and Overcomes TMZ Chemosensitization in Glioblastoma [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
The Role of ADAM8 Inhibition in Cancer Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A Disintegrin and Metalloproteinase 8 (ADAM8) has emerged as a significant player in the progression of various aggressive malignancies, including breast, pancreatic, and brain cancers.[1] Its overexpression is strongly correlated with increased tumor cell migration, invasion, and metastasis, positioning it as a compelling therapeutic target.[2] This technical guide provides an in-depth overview of the role of ADAM8 in cancer cell migration, focusing on the molecular mechanisms it governs and the therapeutic potential of its inhibition. We delve into the signaling pathways modulated by ADAM8, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for assays commonly used to investigate its function. This document aims to serve as a comprehensive resource for researchers and drug development professionals working to unravel the complexities of cancer metastasis and develop novel anti-cancer therapies.
Introduction to ADAM8 in Cancer Progression
ADAM8 is a transmembrane glycoprotein with both proteolytic and cell adhesion functionalities.[3] It is involved in a multitude of physiological and pathological processes, including inflammation and cancer.[4][5] In the context of oncology, elevated ADAM8 expression is a frequent observation in tumor tissues and is often associated with a poor prognosis for patients.[1][2] The multifaceted role of ADAM8 in cancer progression encompasses the remodeling of the extracellular matrix (ECM), the shedding of cell surface proteins, and the activation of intracellular signaling cascades that collectively promote a migratory and invasive phenotype in cancer cells.[1][3]
The Molecular Mechanisms of ADAM8 in Cancer Cell Migration
ADAM8 contributes to cancer cell migration and invasion through several interconnected mechanisms:
-
Proteolytic Activity: The metalloprotease domain of ADAM8 is capable of cleaving various ECM components, such as fibronectin and vitronectin. This degradation of the ECM barrier creates pathways for cancer cells to migrate and invade surrounding tissues.[6]
-
Regulation of MMPs: ADAM8 can influence the activity of other proteases, notably matrix metalloproteinases (MMPs) like MMP-9.[7] This creates a proteolytic cascade that further enhances the degradation of the ECM.
-
Interaction with Integrins: The disintegrin domain of ADAM8 interacts with β1 integrins on the cell surface.[1][2] This interaction is crucial for activating downstream signaling pathways that regulate cell adhesion, migration, and survival.[1]
-
Ectodomain Shedding: ADAM8 can cleave the extracellular domains of various transmembrane proteins, a process known as ectodomain shedding. This can lead to the release of soluble factors that can act on cancer cells or other cells in the tumor microenvironment to promote migration.
Signaling Pathways Modulated by ADAM8
ADAM8 acts as a signaling hub, influencing several key pathways that are central to cancer cell migration and invasion.[4]
Integrin-Mediated Signaling
The interaction of ADAM8 with β1 integrin is a critical event that triggers a cascade of intracellular signals. This leads to the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion and migration. Downstream of FAK, several pathways are activated, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][8]
TGF-β/Smad Signaling Pathway
Recent studies have implicated ADAM8 in the regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway. ADAM8 can promote the activation of Smad2/3, key transcription factors in the TGF-β pathway, leading to the expression of genes involved in epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[3]
Quantitative Data on the Effects of ADAM8 Inhibition
The following tables summarize key quantitative findings from preclinical studies investigating the impact of ADAM8 inhibition or knockdown on cancer cell migration and invasion.
Table 1: Effect of ADAM8 Knockdown on Cancer Cell Migration and Invasion
| Cell Line | Cancer Type | Assay | Effect of ADAM8 Knockdown | Fold Change/Percentage Reduction | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Migration | Reduced Migration | ~50% reduction | [9] |
| Hs578T | Breast Cancer | Transwell Invasion | Reduced Invasion | ~60% reduction | [9] |
| AsPC-1 | Pancreatic Cancer | Transwell Invasion | Reduced Invasion | Not specified | [2] |
Table 2: Effect of ADAM8 Inhibitors on Cancer Cell Invasion
| Inhibitor | Cell Line | Cancer Type | Assay | Effect of Inhibitor | Concentration | Reference |
| BK-1361 | AsPC-1 | Pancreatic Cancer | Transwell Invasion | Reduced Invasion | Not specified | [2] |
| Anti-ADAM8 Antibody | MDA-MB-231 | Breast Cancer | Transendothelial Migration | Reduced Migration | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to study the role of ADAM8 in cancer cell migration.
Transwell Migration and Invasion Assay
This assay is used to quantify the migratory and invasive potential of cancer cells in vitro.
-
Cell Culture: Culture cancer cells to 70-80% confluency in appropriate media.
-
Serum Starvation: Serum-starve the cells for 12-24 hours prior to the assay.
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media and seed them into the upper chamber of the transwell inserts.
-
Chemoattractant: Add complete media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates for a period of 12-48 hours, depending on the cell type.
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with a solution such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Western Blotting for Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in ADAM8-mediated signaling pathways.
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
ADAM8 is a critical driver of cancer cell migration and invasion, making it a highly attractive target for the development of novel anti-metastatic therapies. The inhibition of ADAM8, either through small molecules, antibodies, or gene silencing techniques, has shown significant promise in preclinical models. Future research should focus on the development of potent and specific ADAM8 inhibitors and their evaluation in clinical settings. A deeper understanding of the intricate signaling networks regulated by ADAM8 will undoubtedly pave the way for more effective and targeted cancer treatments.
References
- 1. portlandpress.com [portlandpress.com]
- 2. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A disintegrin and metalloproteinase 8 induced epithelial‐mesenchymal transition to promote the invasion of colon cancer cells via TGF‐β/Smad2/3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A jack of all trades - ADAM8 as a signaling hub in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADAM8 expression in invasive breast cancer promotes tumor dissemination and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Inflammatory Pathways with ADAM8-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of utilizing ADAM8-IN-1, a potent and specific inhibitor of A Disintegrin and Metalloproteinase 8 (ADAM8), for the investigation of inflammatory pathways. This document details the mechanism of action of ADAM8, the role of this compound in modulating its activity, and provides detailed experimental protocols and quantitative data to facilitate research in this area.
Introduction to ADAM8 in Inflammation
A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane protein with both proteolytic and signal-transducing functions. It is a key player in various physiological and pathological processes, particularly in inflammation. ADAM8 is expressed in various immune cells, including neutrophils, macrophages, and eosinophils, as well as in endothelial and epithelial cells.[1][2] Its expression is often upregulated in inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and osteoarthritis.[3][4][5]
ADAM8 contributes to inflammation through several mechanisms:
-
Immune Cell Recruitment: It promotes the migration and infiltration of leukocytes to sites of inflammation.[1][2]
-
Ectodomain Shedding: The metalloproteinase domain of ADAM8 cleaves and releases the extracellular domains of various cell surface proteins, including cytokine receptors like TNF-receptor 1 and adhesion molecules such as L-selectin and CD23.[5][6]
-
Intracellular Signaling: The cytoplasmic tail of ADAM8 participates in intracellular signaling cascades, activating pathways such as Mitogen-Activated Protein Kinase (MAPK) (including ERK1/2, JNK, and p38), Signal Transducer and Activator of Transcription 3 (STAT3), and Akt, which in turn regulate cell survival, proliferation, and inflammatory responses.[3][7]
Given its central role in inflammation, ADAM8 has emerged as a promising therapeutic target for a range of inflammatory diseases.
This compound (BK-1361): A Specific ADAM8 Inhibitor
For the purpose of this guide, we will focus on the well-characterized ADAM8 inhibitor, cyclo(RLsKDK), also known as BK-1361, which we will refer to as This compound .[3][8]
Mechanism of Action: this compound is a peptidomimetic inhibitor designed based on the structure of the disintegrin domain of ADAM8.[3] Unlike broad-spectrum metalloproteinase inhibitors, this compound exhibits high specificity for ADAM8. Its primary mechanism of action is to prevent the homophilic multimerization of ADAM8 on the cell surface.[3][9] This multimerization is essential for its proteolytic activity and signaling functions. By inhibiting this step, this compound effectively blocks both the ectodomain shedding and the intracellular signaling mediated by ADAM8.[3]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound (BK-1361) from published studies.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (CD23 Shedding) | 182 ± 23 nM | Cell-based assay | [3] |
| IC₅₀ (pro-ADAM8 Activation) | 120 ± 19 nM | In vitro assay | [3] |
| Specificity | No significant inhibition of ADAM9, 10, 12, 17, MMP-2, -9, and -14 at concentrations up to 10 µM | In vitro enzymatic assays | [3] |
Table 1: In Vitro and Cell-Based Activity of this compound (BK-1361)
| Application | Concentration Range | Cell Type/Model | Observed Effect | Reference |
| Cell Invasion Assay | 10 - 1000 nM | Panc1_A8 cells | Dose-dependent reduction in cell invasion | [8] |
| ERK1/2 Phosphorylation | 500 nM | Panc1_ctrl and Panc1_A8 cells | Increased pERK1/2 levels (Note: This may be cell-type specific and context-dependent) | [8] |
| In Vivo Tumor Model | 10 µg/g (i.p.) | Pancreatic ductal adenocarcinoma (PDAC) mouse model | Significant reduction in tumor load and metastasis | [3][8] |
Table 2: Effective Concentrations of this compound (BK-1361) in Preclinical Models
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by ADAM8 and a general workflow for investigating the effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on inflammatory pathways.
Cell Culture and Treatment
-
Cell Lines: Use relevant cell lines expressing ADAM8, such as human monocytic THP-1 cells, or primary immune cells like human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs).
-
Culture Conditions: Maintain cells in appropriate culture medium (e.g., RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Inflammatory Stimulation: To induce an inflammatory response and ADAM8 expression/activity, stimulate cells with an appropriate agent. For example, treat macrophages with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[5]
-
This compound Treatment: Prepare a stock solution of this compound (BK-1361) in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., for a dose-response experiment, use a range from 10 nM to 10 µM). A vehicle control (DMSO) should be included in all experiments. Pre-incubate cells with this compound for 1-2 hours before adding the inflammatory stimulus.
Cytokine Release Assay (ELISA)
This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Materials:
-
96-well ELISA plates
-
Coating antibody (specific for the cytokine of interest, e.g., anti-human TNF-α)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell culture supernatants (collected after treatment)
-
Recombinant cytokine standards
-
Detection antibody (biotinylated, specific for the cytokine)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
-
-
Procedure:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add stop solution to stop the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Western Blot for MAPK Signaling
This protocol is for detecting the phosphorylation status of MAPK proteins (p-ERK, p-JNK, p-p38) as a measure of their activation.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p-ERK, p-JNK, p-p38, and total ERK, JNK, p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total ERK).
-
Cell Invasion Assay
This protocol is for assessing the effect of this compound on the invasive capacity of inflammatory cells.
-
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
-
Microscope
-
-
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts. The medium in the upper chamber should contain the desired concentration of this compound or vehicle control.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a period sufficient for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the number of invading cells between the different treatment groups.
-
Conclusion
ADAM8 is a critical mediator of inflammatory processes, and its specific inhibition with tools like this compound (BK-1361) offers a valuable approach for dissecting its role in various inflammatory pathways. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols to empower researchers to effectively utilize this compound in their studies. The provided methodologies for cytokine release assays, Western blotting of signaling pathways, and cell invasion assays serve as a starting point for a comprehensive investigation into the anti-inflammatory potential of targeting ADAM8.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ADAM8 silencing suppresses the migration and invasion of fibroblast-like synoviocytes via FSCN1/MAPK cascade in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Proteolytic Activity of ADAM8 with Adam8-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the proteolytic activity of A Disintegrin and Metalloproteinase 8 (ADAM8) and its inhibition by the peptidomimetic inhibitor, here referred to as Adam8-IN-1 (based on the properties of BK-1361). This document details the quantitative inhibitory effects of this compound, outlines key experimental protocols for assessing ADAM8 activity, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Analysis of this compound Inhibition
This compound is a potent and selective inhibitor of ADAM8. Its inhibitory activity has been quantified against both the autocatalytic activation of ADAM8 and its shedding of the known substrate, CD23 (the low-affinity IgE receptor). The selectivity of this compound has been demonstrated by its lack of significant inhibition against other related proteases at high concentrations.
| Inhibitor | Target Activity | Assay Type | IC50 (nM) | Selectivity Profile |
| This compound (BK-1361) | ADAM8 Autocatalytic Activation | In vitro | 120 ± 19 | No significant inhibition of ADAM9, ADAM10, ADAM12, ADAM17, MMP-2, MMP-9, and MMP-14 at concentrations up to 10 µM. |
| This compound (BK-1361) | ADAM8-mediated CD23 Shedding | Cell-based | 182 ± 23 | As above. |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the proteolytic activity of ADAM8 and the efficacy of its inhibitors.
In Vitro ADAM8 Enzymatic Assay using a Fluorogenic Substrate
This assay measures the direct proteolytic activity of recombinant ADAM8 on a synthetic peptide substrate.
Materials:
-
Recombinant human ADAM8
-
ADAM8 Selective Fluorogenic Substrate (e.g., from BioZyme, Cat. No. PEPDAB013)
-
Assay Buffer: 50 mM Tris, pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.0006% Brij-35
-
This compound or other inhibitors
-
DMSO (for dissolving substrate and inhibitors)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the ADAM8 fluorogenic substrate at 10 mM in DMSO.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to a final concentration of 10 µM.
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Add 50 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the black 96-well plate.
-
Add 25 µL of recombinant ADAM8 solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the 10 µM substrate working solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[1]
-
Continue to monitor the fluorescence kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based ADAM8-Mediated CD23 Shedding Assay
This assay quantifies the ability of an inhibitor to block ADAM8's proteolytic activity in a cellular context.
Materials:
-
HEK293 cells stably co-expressing human ADAM8 and CD23
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Human CD23 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the HEK293-ADAM8/CD23 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the concentration of soluble CD23 in the supernatant using a human CD23 ELISA kit, following the manufacturer's instructions.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition of CD23 shedding against the logarithm of the inhibitor concentration.
Matrigel Invasion Assay
This assay assesses the functional consequence of ADAM8 inhibition on cancer cell invasion.
Materials:
-
Pancreatic cancer cells (e.g., AsPC-1) with stable ADAM8 knockdown or control cells
-
Matrigel invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Calcein AM or other cell staining dye
Procedure:
-
Rehydrate the Matrigel invasion chambers according to the manufacturer's protocol.
-
Harvest the cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
If testing an inhibitor, pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Add 500 µL of the cell suspension to the upper chamber of the Matrigel inserts.
-
Add 750 µL of medium containing the chemoattractant to the lower chamber.
-
Incubate the chambers for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells in several microscopic fields.
-
Quantify the effect of ADAM8 knockdown or inhibition on cell invasion relative to the control.
Visualizing ADAM8-Related Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ADAM8 and a typical experimental workflow for inhibitor testing.
Caption: ADAM8 signaling pathways leading to cell invasion and proliferation.
Caption: Experimental workflow for assessing ADAM8 inhibition.
Caption: ADAM8 activation and substrate shedding process.
References
A Technical Guide to Preliminary Studies of ADAM8 Inhibition in Murine Asthma Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No published studies on an ADAM8 inhibitor with the specific designation "Adam8-IN-1" in the context of asthma models were identified in a comprehensive literature search. This guide will therefore focus on the available preliminary data for a known peptide inhibitor of ADAM8, BK-1361 , which has been evaluated in a murine model of asthma.
Introduction
A Disintegrin and Metalloproteinase 8 (ADAM8) is a membrane-anchored glycoprotein implicated in the pathogenesis of asthma. Its expression is elevated in the airway epithelium and inflammatory cells of both human asthmatics and murine models of allergic airway inflammation.[1] ADAM8 contributes to asthma pathophysiology through its proteolytic activity, which includes the shedding of cell surface proteins that regulate immune responses. This has led to the investigation of ADAM8 as a potential therapeutic target for asthma. This technical guide summarizes the preliminary findings, experimental protocols, and proposed mechanisms of action related to the therapeutic potential of ADAM8 inhibition in a preclinical asthma model, with a specific focus on the peptide inhibitor BK-1361.
Quantitative Data Summary
The following table summarizes the quantitative results from a key preclinical study investigating the effects of the ADAM8 inhibitor, BK-1361, in an ovalbumin (OVA)-induced murine model of asthma.[2]
| Parameter Assessed | Outcome Measure | Treatment Group (BK-1361) | Reduction vs. Control | Citation |
| Airway Hyperresponsiveness | Response to methacholine stimulation | Attenuated airway responsiveness | Up to 42% | [2] |
| Airway Remodeling | Tissue remodeling assessment | Reduced tissue remodeling | 50% | [2] |
| Airway Inflammation | Eosinophil count in lung | Decreased inflammatory cells | 54% | [2] |
| ADAM8-positive eosinophils in lung | Decreased ADAM8+ eosinophils | 60% | [2] | |
| Inflammatory Mediators | Soluble CD23 (sCD23) levels in lung | Decreased sCD23 levels | 50% | [2] |
| Th2 Cytokines | Interleukin-5 (IL-5) levels in lung | Decreased Th2 cytokines | 70% | [2] |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the study of BK-1361 in a murine asthma model.
1. Ovalbumin (OVA)-Induced Allergic Asthma Model
-
Animal Model: Balb/c mice are typically used for this model due to their robust Th2-biased immune responses.[3]
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (e.g., 10-50 µg) emulsified in an adjuvant such as aluminum hydroxide. This is typically performed on days 0, 7, and 14 to establish an allergic phenotype.[4][5]
-
Challenge: Following sensitization, mice are challenged with aerosolized ovalbumin (e.g., 1-2% in saline) for a set duration (e.g., 20-30 minutes) on consecutive days (e.g., days 19-22 or on a recurring basis for chronic models).[3][5]
-
Control Groups: A control group of mice receives saline instead of ovalbumin for both sensitization and challenge phases.
2. Administration of ADAM8 Inhibitor (BK-1361)
-
Dosing: In the cited study, BK-1361 was administered at a dose of 25 µg/g of body weight.[2]
-
Route of Administration: The specific route of administration for the BK-1361 study was not detailed in the abstract, but intraperitoneal injection is a common route for systemic delivery of therapeutic agents in such models.[6][7]
-
Treatment Schedule: The inhibitor is typically administered prior to each ovalbumin challenge to assess its ability to prevent the inflammatory cascade.
3. Assessment of Airway Hyperresponsiveness (AHR)
-
Method: AHR is measured using whole-body plethysmography. Mice are exposed to increasing concentrations of a bronchoconstrictor, such as methacholine, and the resulting changes in airway resistance are recorded.[2]
4. Analysis of Bronchoalveolar Lavage (BAL) Fluid
-
Procedure: Following the final challenge, mice are euthanized, and their lungs are lavaged with a buffered saline solution.
-
Cell Counts: The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) are determined using microscopy and staining.
5. Histological Analysis of Lung Tissue
-
Tissue Processing: Lungs are perfused, fixed (e.g., in 10% formalin), and embedded in paraffin.
-
Staining: Sections of the lung tissue are stained with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia, which are markers of airway remodeling.
6. Measurement of Cytokines and Inflammatory Mediators
-
Sample Collection: Lung tissue homogenates or BAL fluid can be used for these analyses.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and other inflammatory mediators like soluble CD23.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of ADAM8 in allergic asthma.
Caption: Experimental workflow for testing ADAM8 inhibitors in a murine asthma model.
References
- 1. ADAM8: A new therapeutic target for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel peptide ADAM8 inhibitor attenuates bronchial hyperresponsiveness and Th2 cytokine mediated inflammation of murine asthmatic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Impact of ADAM8 Inhibition on Cell Adhesion and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane protein implicated in a range of physiological and pathological processes, including cell adhesion, migration, and signal transduction.[1][2] Its overexpression is frequently associated with the progression of inflammatory diseases and various cancers, making it a compelling therapeutic target.[1][3] This technical guide provides an in-depth overview of the impact of ADAM8 inhibition on cell adhesion and key signaling pathways. We will explore the molecular mechanisms through which ADAM8 modulates cellular functions and how its inhibition can attenuate pathological processes. This document will synthesize quantitative data from studies utilizing various ADAM8 inhibitors and knockdown strategies, present detailed experimental protocols for assessing these effects, and visualize the complex signaling networks involved.
Introduction to ADAM8
ADAM8 is a member of the ADAM family of metalloproteases, characterized by a multi-domain structure that includes a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[2][4] This complex structure allows ADAM8 to participate in both proteolytic and cell-cell/cell-matrix interaction processes. The metalloproteinase domain enables the shedding of cell surface proteins, while the disintegrin domain interacts with integrins, thereby mediating cell adhesion and signaling.[1][4]
ADAM8 is known to be involved in the regulation of several key cellular signaling pathways, including the MAPK/ERK, PI3K/AKT, and STAT3 pathways, which are central to cell proliferation, survival, and migration.[5] Given its role in pathological processes, significant effort has been directed towards the development of inhibitors that can modulate its activity.
Impact of ADAM8 Inhibition on Cell Adhesion
ADAM8 plays a crucial role in regulating cell adhesion, a fundamental process in cell migration and tissue organization.[6] Its disintegrin domain can bind to β1 integrins, mediating interactions with the extracellular matrix (ECM).[1][4] Inhibition of ADAM8 has been shown to disrupt these interactions, leading to decreased cell adhesion and subsequent inhibition of cell migration and invasion.
Quantitative Data on the Effect of ADAM8 Inhibition on Cell Adhesion
The following table summarizes quantitative data from studies investigating the effect of ADAM8 inhibition on cell adhesion. These studies utilize various inhibitors and cell lines, providing a broad perspective on the anti-adhesive effects of targeting ADAM8.
| Inhibitor/Method | Cell Line | Assay Type | Concentration | Observed Effect on Adhesion | Reference |
| BK-1361 | Pancreatic Ductal Adenocarcinoma (PDAC) cells | Matrigel Invasion Assay | 100 nM | Significant reduction in invasion | [6] |
| ADAM8 shRNA | THP-1 (monocytic) | Endothelial Cell Adhesion Assay | N/A | Reduced adhesion to endothelial cells | [6] |
| Anti-ADAM8 Antibody | Triple-Negative Breast Cancer (TNBC) cells | Transendothelial Migration Assay | Not Specified | Significantly reduced transendothelial migration | [3] |
Impact of ADAM8 Inhibition on Cellular Signaling
ADAM8 acts as a signaling hub, influencing multiple downstream pathways that are critical for cell behavior.[5] Its cytoplasmic tail contains proline-rich motifs that can interact with SH3 domain-containing proteins, thereby transducing intracellular signals.[2] Furthermore, its proteolytic activity can release growth factors and cytokines from the cell surface, which in turn activate signaling cascades in an autocrine or paracrine manner.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. ADAM8 has been shown to activate the ERK1/2 pathway, and its inhibition leads to a reduction in ERK1/2 phosphorylation.[4]
Signaling Pathway: ADAM8 and the MAPK/ERK Cascade
Caption: ADAM8 interaction with β1-integrin activates the FAK-mediated MAPK/ERK pathway.
PI3K/AKT Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical signaling route that governs cell survival, growth, and metabolism. Evidence suggests that ADAM8 can also modulate this pathway, and its inhibition can lead to decreased AKT phosphorylation.[5]
Signaling Pathway: ADAM8 and the PI3K/AKT Cascade
Caption: ADAM8-integrin signaling can activate the PI3K/AKT pathway, promoting cell survival.
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cytokine signaling and has been implicated in cancer progression. ADAM8 has been shown to influence STAT3 activation, and inhibition of ADAM8 can reduce STAT3 phosphorylation and its downstream transcriptional activity.[7]
Signaling Pathway: ADAM8 and the STAT3 Cascade
Caption: ADAM8 can indirectly activate the JAK/STAT3 pathway through ligand shedding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of ADAM8 inhibition on cell adhesion and signaling.
Cell Adhesion Assay
This protocol describes a standard method for quantifying the adhesion of cells to an extracellular matrix-coated surface.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin, Collagen I)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium
-
ADAM8 inhibitor (e.g., BK-1361)
-
Calcein-AM (or other fluorescent dye for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) and incubate for 1 hour at 37°C or overnight at 4°C.
-
Wash the wells twice with PBS to remove unbound ECM protein.
-
Block non-specific binding by adding 1% BSA in PBS to each well and incubating for 30 minutes at 37°C.
-
Wash the wells twice with PBS.
-
Harvest cells and resuspend in serum-free medium containing the ADAM8 inhibitor at various concentrations or a vehicle control. Incubate for 30 minutes.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Seed 5 x 10^4 labeled cells into each well of the coated plate.
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Add PBS to each well and measure the fluorescence using a plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).
-
The fluorescence intensity is proportional to the number of adherent cells.
Experimental Workflow: Cell Adhesion Assay
Caption: Workflow for assessing the effect of ADAM8 inhibition on cell adhesion.
Western Blotting for Signaling Pathway Analysis
This protocol details the detection of key phosphorylated proteins in signaling pathways following ADAM8 inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with the ADAM8 inhibitor or vehicle for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
ADAM8 is a multifaceted protein that significantly contributes to cell adhesion and the activation of key signaling pathways involved in cell proliferation, survival, and migration. The inhibition of ADAM8 presents a promising therapeutic strategy for diseases characterized by aberrant cellular adhesion and signaling, such as cancer and chronic inflammatory conditions. This technical guide has provided a comprehensive overview of the mechanisms of ADAM8 action and the consequences of its inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades. Further research into the development of potent and specific ADAM8 inhibitors will be crucial for translating these findings into effective clinical therapies.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Blockade of the ADAM8-Fra-1 complex attenuates neuroinflammation by suppressing the Map3k4/MAPKs axis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM8 expression in invasive breast cancer promotes tumor dissemination and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A jack of all trades - ADAM8 as a signaling hub in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ADAM8-IN-1|MSDS [dcchemicals.com]
Methodological & Application
Application Notes and Protocols for a Potent and Selective ADAM8 Inhibitor (e.g., Adam8-IN-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane metalloprotease that plays a crucial role in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer progression.[1][2] Its involvement in tumor cell migration, invasion, and angiogenesis has made it a compelling target for therapeutic intervention.[3][4] This document provides detailed application notes and in vitro experimental protocols for the use of a potent and selective ADAM8 inhibitor, exemplified here as "Adam8-IN-1". These protocols are designed to assist researchers in characterizing the inhibitor's efficacy and mechanism of action in relevant cellular models.
Mechanism of Action
ADAM8 is a multi-domain protein with a metalloproteinase domain responsible for its catalytic activity.[2] It participates in the shedding of various cell surface proteins, such as CD23, and interacts with integrins to activate downstream signaling pathways, including the MAPK (ERK1/2) and PI3K/Akt pathways, which are critical for cell survival and motility.[3][5] Small molecule inhibitors of ADAM8, such as this compound, are typically designed to bind to the active site of the metalloproteinase domain, thereby blocking its proteolytic activity and subsequent downstream signaling.[6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Representative ADAM8 Inhibitors
| Compound | ADAM8 IC₅₀ (nM) | ADAM10 IC₅₀ (nM) | ADAM17 IC₅₀ (nM) | MMP-12 IC₅₀ (nM) | Reference |
| JG26 | 12 | 150 | 1.9 | 9.4 | [7] |
| BK-1361 (in vitro activation) | 120 ± 19 | > 10,000 | > 10,000 | Not Reported | [5] |
| Dimeric Derivative 2 | 350 (cell-based) | Not Reported | Not Reported | Not Reported | [8] |
| Dimeric Derivative 3 | 800 (cell-based) | Not Reported | Not Reported | Not Reported | [8] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The selectivity of an inhibitor is determined by comparing its IC₅₀ value for the target enzyme (ADAM8) to those for other related enzymes.
Table 2: Cellular Activity of Representative ADAM8 Inhibitors
| Compound | Cell-Based Assay | Cell Line | IC₅₀ (nM) | Reference |
| BK-1361 | CD23 Shedding | COS7 | 182 ± 23 | [5] |
| JG26 | CD23 Shedding | HEK293 | 120 | [9] |
| Dimeric Derivative 2 | CD23 Shedding | HEK293 | 350 | [9] |
| Dimeric Derivative 3 | CD23 Shedding | HEK293 | 800 | [9] |
Experimental Protocols
In Vitro ADAM8 Enzymatic Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human ADAM8.
Materials:
-
Recombinant human ADAM8
-
Fluorogenic ADAM8 substrate (e.g., PEPDAB013)[10]
-
Assay Buffer: 50mM Tris, pH 8.0, 150mM NaCl, 10mM CaCl₂, 0.06% Brij-35[10]
-
This compound
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission: 485/530 nm)[10]
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
In a 96-well plate, add 50 µL of the diluted this compound solutions or control.
-
Add 25 µL of recombinant human ADAM8 (concentration to be optimized) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 25 µL of the fluorogenic ADAM8 substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at 485 nm excitation and 530 nm emission wavelengths every 5 minutes for 60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based ADAM8 Shedding Assay (CD23 Cleavage)
This assay measures the ability of this compound to inhibit the proteolytic shedding of a known ADAM8 substrate, CD23, from the surface of cells.[5][9]
Materials:
-
HEK293 or COS7 cells co-transfected with human ADAM8 and human CD23 expression vectors.[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
DMSO
-
Human soluble CD23 (sCD23) ELISA kit
-
96-well cell culture plate
Procedure:
-
Seed the co-transfected cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the complete medium with serum-free medium.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for 24 hours.[8]
-
After incubation, collect the cell culture supernatants.
-
Quantify the amount of soluble CD23 in the supernatants using a human sCD23 ELISA kit according to the manufacturer's instructions.
-
Plot the concentration of sCD23 against the inhibitor concentration and determine the IC₅₀ value for the inhibition of cellular ADAM8 activity.
Cell Migration/Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells that endogenously express ADAM8.
Materials:
-
Cancer cell line with known ADAM8 expression (e.g., MDA-MB-231, AsPC-1)[5]
-
Boyden chamber inserts (8 µm pore size) for a 24-well plate
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
DMSO
-
Crystal Violet staining solution
Procedure:
-
For the invasion assay, coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Harvest the cancer cells and resuspend them in serum-free medium containing various concentrations of this compound or a DMSO control.
-
Add the cell suspension to the upper chamber of the inserts.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate the plate for a period determined by the cell type's migratory capacity (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the insert with methanol and stain them with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Compare the number of migrated/invaded cells in the inhibitor-treated groups to the control group.
Western Blot Analysis of Downstream Signaling
This protocol is used to investigate the effect of this compound on the activation of key downstream signaling pathways.
Materials:
-
Cells expressing ADAM8
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture the cells to sub-confluency and then serum-starve them overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor or other appropriate agonist to activate ADAM8-dependent signaling, if necessary.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Blockade of the ADAM8-Fra-1 complex attenuates neuroinflammation by suppressing the Map3k4/MAPKs axis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Class of Human ADAM8 Inhibitory Antibodies for Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ADAM8 antagonists and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Dimeric Arylsulfonamides as Potent ADAM8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biozyme-inc.com [biozyme-inc.com]
Application Notes and Protocols for ADAM8-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane metalloprotease that plays a significant role in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer progression.[1][2][3] Its involvement in cell adhesion, migration, and the shedding of cell surface proteins makes it a compelling therapeutic target.[3][4] ADAM8 is known to cleave various substrates, including the low-affinity IgE receptor CD23 and extracellular matrix components like fibronectin.[1][5] Its activity can influence signaling pathways crucial for cell survival and motility, such as the MAPK/ERK and Akt pathways.[5]
ADAM8-IN-1 is a potent and selective small molecule inhibitor of ADAM8, designed for use in in vitro and cell-based assays to study the biological functions of ADAM8 and to evaluate its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its impact on cancer cell migration, invasion, and ADAM8-mediated signaling.
Mechanism of Action
ADAM8 is a multi-domain protein that includes a metalloproteinase domain responsible for its catalytic activity.[5] Many ADAM proteins, including ADAM8, are synthesized as inactive zymogens and require proteolytic removal of their pro-domain for activation, a process that can be autocatalytic for ADAM8.[1][5] The disintegrin domain of ADAM8 can interact with integrins, such as β1-integrin, to activate intracellular signaling cascades.[1][5] this compound is designed to inhibit the proteolytic activity of the ADAM8 metalloproteinase domain, thereby preventing the cleavage of its substrates and modulating downstream cellular processes.
ADAM8 Signaling Pathway
The following diagram illustrates the central role of ADAM8 in mediating cellular functions through both its proteolytic and signaling activities.
Caption: ADAM8 signaling cascade and point of inhibition by this compound.
Data Presentation
The following table summarizes the inhibitory activity of known ADAM8 inhibitors from the literature. This data can serve as a reference for the expected potency of selective ADAM8 inhibitors in various assays. Researchers should determine the specific IC50 of this compound in their experimental system.
| Inhibitor | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| BK-1361 | In vitro ADAM8 activation | Recombinant ADAM8 | 120 ± 19 | [6] |
| BK-1361 | Cell-based CD23 shedding | COS7 cells | 182 ± 23 | [6] |
| JG26 | In vitro enzymatic assay | Recombinant ADAM8 | 12 | [2][7] |
| Dimeric Arylsulfonamide 2 | In vitro enzymatic assay | Recombinant ADAM8 | 350 | [2][7] |
| Dimeric Arylsulfonamide 2 | Cell-based CD23 shedding | HEK (ADAM8/CD23) | 350 | [2][7] |
Experimental Protocols
1. Preparation of this compound Stock Solution
It is crucial to properly dissolve and store the inhibitor to ensure its stability and activity.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Briefly centrifuge the vial of this compound powder to collect all the material at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Note: The final DMSO concentration in the cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
2. Cell Viability/Cytotoxicity Assay
Before proceeding with functional assays, it is essential to determine the concentration range of this compound that is non-toxic to the cells.
-
Materials:
-
Cells of interest (e.g., MDA-MB-231 breast cancer cells, which express ADAM8)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 10 nM to 10 µM. Include a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. Select the highest non-toxic concentrations for subsequent experiments.
-
3. Cell Migration (Wound Healing/Scratch) Assay
This assay assesses the effect of this compound on the collective migration of a cell monolayer.
Caption: Workflow for the wound healing/scratch assay.
-
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer.
-
Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove any detached cells.
-
Replace the PBS with fresh culture medium containing a non-toxic concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for both treated and control groups to determine the effect of ADAM8 inhibition on cell migration.
-
4. Cell Invasion (Transwell/Boyden Chamber) Assay
This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
-
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
-
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium containing a non-toxic concentration of this compound or vehicle control.
-
Add 100-200 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain them with Crystal Violet.
-
Wash the inserts and allow them to dry.
-
Count the number of stained cells in several fields of view under a microscope.
-
Compare the number of invading cells in the this compound treated group to the control group.
-
5. ADAM8 Shedding Activity Assay
This assay measures the proteolytic activity of ADAM8 by quantifying the shedding of a known substrate, such as CD23, from the cell surface.
-
Materials:
-
Cells expressing both ADAM8 and a cleavable substrate (e.g., HEK293 cells co-transfected with ADAM8 and CD23 expression vectors).
-
Complete cell culture medium
-
This compound stock solution
-
ELISA kit for the soluble ectodomain of the substrate (e.g., human sCD23 ELISA kit)
-
-
Protocol:
-
Plate the cells in a 12-well or 24-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for 24 hours to allow for substrate shedding.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the amount of the shed substrate in the supernatants using the appropriate ELISA kit, following the manufacturer's protocol.
-
Generate a dose-response curve and calculate the IC50 value of this compound for inhibiting the shedding activity.
-
6. Analysis of Downstream Signaling Pathways
This protocol allows for the examination of the effect of this compound on signaling pathways regulated by ADAM8, such as the ERK and Akt pathways.
Caption: Workflow for Western blot analysis of signaling pathways.
-
Protocol:
-
Plate cells and allow them to adhere. Serum-starve the cells overnight if necessary to reduce basal signaling.
-
Treat the cells with a non-toxic concentration of this compound or vehicle control for a specified period (e.g., 30 minutes to a few hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of the signaling proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the effect of ADAM8 inhibition on signaling activation.
-
By following these detailed protocols, researchers can effectively utilize this compound to investigate the multifaceted roles of ADAM8 in various cellular contexts and advance the understanding of its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biozyme-inc.com [biozyme-inc.com]
- 4. mybiosource.com [mybiosource.com]
- 5. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Dimeric Arylsulfonamides as Potent ADAM8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ADAM8 Inhibitor BK-1361
A Representative Inhibitor for ADAM8-Targeted Research
Introduction
ADAM8, a member of the A Disintegrin and Metalloproteinase family, is a key player in various pathological processes, including inflammation and cancer progression. Its role in promoting cell migration, invasion, and signaling makes it a compelling target for therapeutic intervention. While the specific compound "Adam8-IN-1" was not identified in literature searches, this document provides detailed application notes and protocols for BK-1361 , a potent and specific peptidomimetic inhibitor of ADAM8. These guidelines are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the function of ADAM8 and the effects of its inhibition.
BK-1361 is a cyclic peptide that functions by preventing ADAM8 multimerization, a critical step for its autocatalytic activation and subsequent proteolytic activity.[1][2] Its specificity for ADAM8 over other related proteases makes it a valuable tool for elucidating the specific roles of ADAM8 in biological systems.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the ADAM8 inhibitor BK-1361, including its inhibitory concentrations and selectivity profile.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ for ADAM8 (autocatalytic activation) | 120 ± 19 nM | In vitro assay | [1] |
| IC₅₀ for ADAM8 (CD23 shedding) | 182 ± 23 nM | Cell-based assay | [1] |
| Selectivity | No significant inhibition of ADAM9, ADAM10, ADAM12, ADAM17, MMP-2, MMP-9, and MMP-14 at concentrations up to 10 µM | In vitro enzyme assays | [1] |
Solubility and Storage
Proper handling and storage of BK-1361 are crucial for maintaining its stability and activity. The following table provides a summary of its solubility and recommended storage conditions.
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | ≥ 3.33 mg/mL | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture) | [3] |
| Water | Insoluble or slightly soluble | Not recommended for stock solutions | [4] |
| Ethanol | Insoluble or slightly soluble | Not recommended for stock solutions | [4] |
Note: For long-term storage, it is recommended to store BK-1361 as a powder at -80°C for up to 2 years or at -20°C for up to 1 year, sealed and protected from moisture.[3] When preparing stock solutions, it is best to aliquot them to avoid repeated freeze-thaw cycles.[3]
Experimental Protocols
Preparation of BK-1361 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of BK-1361 in DMSO.
Materials:
-
BK-1361 powder (Molecular Weight: 727.87 g/mol )
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the vial of BK-1361 powder to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of BK-1361. For example, to 1 mg of BK-1361, add 137.4 µL of DMSO.
-
Vortex the solution until the peptide is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]
In Vitro ADAM8 Enzymatic Assay (CD23 Shedding)
This protocol is designed to assess the inhibitory effect of BK-1361 on the enzymatic activity of ADAM8 by measuring the shedding of its substrate, CD23.
Materials:
-
COS-7 cells (or other suitable host cells)
-
Expression plasmids for ADAM8 and tagged CD23
-
Cell culture medium and supplements
-
Transfection reagent
-
BK-1361 stock solution (10 mM in DMSO)
-
Lysis buffer
-
ELISA kit for the detection of soluble CD23 (sCD23)
-
Western blot reagents and antibodies against the CD23 tag
Procedure:
-
Co-transfect COS-7 cells with expression plasmids for ADAM8 and tagged CD23 using a suitable transfection reagent.
-
After 24-48 hours, replace the medium with fresh serum-free medium containing various concentrations of BK-1361 (e.g., 0-1000 nM). Include a vehicle control (DMSO at the same final concentration).
-
Incubate the cells for the desired period (e.g., 12 hours).[1]
-
Collect the cell culture supernatants and clarify by centrifugation to remove cell debris.
-
Lyse the cells in lysis buffer to prepare cell lysates.
-
Analyze the supernatants for the presence of sCD23 using an ELISA kit according to the manufacturer's instructions.
-
Analyze the cell lysates by Western blot to confirm the expression of ADAM8 and cellular CD23.
-
Determine the IC₅₀ value of BK-1361 by plotting the percentage of sCD23 inhibition against the log concentration of the inhibitor.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol outlines the steps to evaluate the effect of BK-1361 on the invasive potential of cancer cells.
Materials:
-
Cancer cell line with high ADAM8 expression (e.g., Panc-1)
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
Matrigel
-
Cell culture medium (serum-free and with serum or chemoattractant)
-
BK-1361 stock solution (10 mM in DMSO)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet or DAPI)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and coat the apical side of the Boyden chamber inserts with a thin layer. Allow the Matrigel to solidify at 37°C for at least 30 minutes.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Seed the cells (e.g., 2.5 x 10⁴ cells per insert) into the upper chamber of the inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add various concentrations of BK-1361 (e.g., 0-1000 nM) to both the upper and lower chambers.[1] Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the lower surface of the membrane with methanol.
-
Stain the invaded cells with crystal violet or a fluorescent dye like DAPI.
-
Count the number of stained cells in several fields of view under a microscope.
-
Quantify the results and compare the number of invaded cells in the presence of different concentrations of BK-1361 to the vehicle control.
Visualizations
ADAM8 Signaling Pathway
Caption: ADAM8 signaling cascade in cancer.
Experimental Workflow for Cell Invasion Assay
References
Application Notes and Protocols: Assessing the Efficacy of ADAM8-IN-1 in Triple-Negative Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane protein that is significantly overexpressed in triple-negative breast cancer (TNBC) and is correlated with poor patient prognosis.[1][2][3] Its expression is associated with enhanced tumor growth, dissemination, and metastasis, making it a compelling therapeutic target for this aggressive breast cancer subtype that currently lacks targeted therapies.[1][2][4][5] ADAM8 promotes this aggressive phenotype through the activity of its metalloproteinase and disintegrin domains, which are involved in processes such as angiogenesis, transendothelial cell migration, and activation of β1-integrin signaling.[1][2][6] ADAM8-IN-1 is a small molecule inhibitor designed to block the proteolytic activity of ADAM8, offering a potential therapeutic strategy for TNBC.[7]
This document provides detailed protocols to assess the efficacy of this compound in TNBC cell lines. The described assays are designed to evaluate the inhibitor's impact on cell viability, migration, invasion, and the underlying molecular signaling pathways.
Key Signaling Pathway
The following diagram illustrates the proposed signaling pathway of ADAM8 in promoting TNBC progression.
Caption: Proposed ADAM8 signaling pathway in TNBC and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of this compound.
Caption: General experimental workflow for evaluating this compound efficacy in TNBC cells.
Experimental Protocols
1. Cell Culture
-
Cell Lines: MDA-MB-231 and Hs578T are recommended as they are well-characterized TNBC cell lines known to express ADAM8.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
2. This compound Preparation and Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1% in all treatments, including the vehicle control.
3. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (0.1% DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control | 0 | [Value] | 100% |
| This compound | 1 | [Value] | [Value] |
| This compound | 5 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 25 | [Value] | [Value] |
| This compound | 50 | [Value] | [Value] |
4. Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
-
Protocol:
-
Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells and replace with a fresh low-serum medium (e.g., 1% FBS) containing this compound or vehicle control.
-
Capture images of the scratch at 0 hours and after 24-48 hours at the same position.
-
Measure the wound area using ImageJ or similar software.
-
-
Data Presentation:
| Treatment Group | Concentration (µM) | Wound Area at 0h (µm²) (Mean ± SD) | Wound Area at 24h (µm²) (Mean ± SD) | % Wound Closure |
| Vehicle Control | 0 | [Value] | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] | [Value] |
| This compound | 25 | [Value] | [Value] | [Value] |
5. Transwell Invasion Assay (Boyden Chamber Assay)
This assay evaluates the invasive potential of cells through a basement membrane matrix.
-
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Resuspend 5 x 10⁴ cells in a serum-free medium containing this compound or vehicle control and add to the upper chamber.
-
Add a complete medium (with 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
-
Data Presentation:
| Treatment Group | Concentration (µM) | Number of Invading Cells per Field (Mean ± SD) | % Invasion Inhibition |
| Vehicle Control | 0 | [Value] | 0% |
| This compound | 10 | [Value] | [Value] |
| This compound | 25 | [Value] | [Value] |
6. Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in the ADAM8 signaling pathway.
-
Protocol:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-ADAM8, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT, anti-MMP-2, anti-MMP-9, and anti-β-actin (as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Presentation:
| Target Protein | Vehicle Control (Relative Density) | This compound (10 µM) (Relative Density) | This compound (25 µM) (Relative Density) |
| ADAM8 | 1.0 | [Value] | [Value] |
| p-ERK1/2 | 1.0 | [Value] | [Value] |
| p-AKT | 1.0 | [Value] | [Value] |
| MMP-2 | 1.0 | [Value] | [Value] |
| MMP-9 | 1.0 | [Value] | [Value] |
The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound as a potential therapeutic agent for triple-negative breast cancer. The results from these assays will help to elucidate the inhibitor's effects on TNBC cell viability, migration, and invasion, and to confirm its mechanism of action by assessing the modulation of key signaling pathways. Successful outcomes from these in vitro studies would warrant further investigation in preclinical in vivo models.
References
- 1. embopress.org [embopress.org]
- 2. ADAM8 expression in invasive breast cancer promotes tumor dissemination and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADAM8 is expressed widely in breast cancer and predicts poor outcome in hormone receptor positive, HER-2 negative patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NIH 2016 Antibody Targeting of ADAM8 for Treatment of Triple-Negative Breast Cancer | www.inknowvation.com [inknowvation.com]
- 6. Frontiers | The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling [frontiersin.org]
- 7. What are ADAM8 antagonists and how do they work? [synapse.patsnap.com]
Application of ADAM8 Inhibitors in the Study of Leukocyte Recruitment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
A Disintegrin and Metalloproteinase 8 (ADAM8) is a key player in the inflammatory cascade, actively promoting the recruitment of leukocytes to sites of inflammation. As a transmembrane protein with both proteolytic and cell-adhesive properties, ADAM8 is expressed on leukocytes and endothelial cells and contributes to multiple stages of the leukocyte adhesion cascade, including chemotaxis, integrin activation, adhesion to the endothelium, and subsequent transendothelial migration.[1][2][3][4] Pharmacological inhibition of ADAM8, for instance with the specific inhibitor BK-1361, offers a powerful tool to dissect the role of this protein in inflammatory processes and to evaluate its potential as a therapeutic target for inflammatory diseases.[5][6][7][8]
ADAM8's pro-migratory functions are multifaceted. On leukocytes, it is required for chemokine-induced chemotaxis and migration across both endothelial and epithelial barriers.[1][3] This is partly achieved by promoting the upregulation of αL-integrin, which is crucial for firm adhesion to endothelial cells.[1][3][4] Furthermore, ADAM8 can influence cell migration by shedding other adhesion molecules, such as L-selectin and P-selectin glycoprotein ligand-1 (PSGL-1).[1][4] Beyond its proteolytic activity, the cytoplasmic domain of ADAM8 interacts with the actin-based motor molecule Myosin1f, a mechanism that is critical for neutrophil motility and transendothelial migration, independent of its protease function.[2][9][10]
On endothelial cells, ADAM8 expression can be upregulated by pro-inflammatory cytokines, and it contributes to increased vascular permeability and facilitates leukocyte transmigration.[1][3][4] Studies using ADAM8-deficient mice have provided in vivo evidence for its crucial role in leukocyte infiltration in models of acute lung inflammation.[1][3] Pharmacological inhibition of ADAM8 has been shown to attenuate neutrophil infiltration and reduce lung injury in mouse models of pneumonia and acute respiratory distress syndrome (ARDS).[2][9]
The specific inhibitor cyclo(RLsKDK), also known as BK-1361, has an IC50 value of 182 nM for ADAM8.[7] It functions by targeting the disintegrin domain, which is thought to impair the necessary multimerization of ADAM8 for its activity.[5][8] The use of such inhibitors in both in vitro and in vivo models allows for a detailed investigation of the specific contribution of ADAM8 to leukocyte recruitment, distinguishing its roles in different cell types and at various stages of the inflammatory response.
Quantitative Data from ADAM8 Inhibition Studies
The following tables summarize quantitative data from studies investigating the effect of ADAM8 inhibition or deficiency on leukocyte recruitment.
Table 1: In Vitro Effects of ADAM8 Inhibition/Deficiency on Leukocyte Function
| Experimental Model | Cell Type | Outcome Measured | Treatment/Condition | Result | Reference |
| Transwell Migration Assay | THP-1 (monocytic cells) | Chemotaxis towards CCL2 | ADAM8 shRNA knockdown | ~50% reduction in migration | [1][4] |
| Cell Adhesion Assay | THP-1 (monocytic cells) | Adhesion to HPMEC | ADAM8 shRNA knockdown | Significant reduction in adhesion | [4][11] |
| Transendothelial Migration | THP-1 (monocytic cells) | Migration across HPMEC layer | ADAM8 shRNA knockdown in THP-1 cells | Significant suppression of transmigration | [1][12] |
| Transendothelial Migration | THP-1 (monocytic cells) | Migration across HPMEC layer | ADAM8 shRNA knockdown in both THP-1 and HPMEC | Further decrease in transmigration | [12] |
| 3D Chemotaxis Assay | Human PMNs | Migration towards IL-8 | BK-1361 preincubation | Reduced migration velocity and distance | [13] |
Table 2: In Vivo Effects of ADAM8 Inhibition/Deficiency on Leukocyte Recruitment
| Experimental Model | Animal Model | Outcome Measured | Treatment/Condition | Result | Reference |
| Acute Lung Inflammation (LPS-induced) | Adam8-/- Mice | Neutrophil count in BALF | LPS instillation | ~50% reduction in neutrophils vs. WT | [9][10] |
| Cremaster Muscle Inflammation (TNF-α induced) | Adam8-/- Mice | Neutrophil transmigration | TNF-α injection | Significantly reduced transmigration vs. WT | [10][13] |
| Cremaster Muscle Inflammation (TNF-α induced) | Adam8-/- Mice | Neutrophil rolling velocity | TNF-α injection | Increased rolling velocity (8.8 ± 5.4 µm/s vs 5.7 ± 2.3 µm/s in WT) | [10][13] |
| Pneumonia Model | Mice | Neutrophil infiltration in lungs | Pharmacological inhibition of ADAM8 | Attenuated neutrophil infiltration | [2] |
Signaling Pathways and Experimental Workflows
ADAM8 Signaling in Leukocyte Migration
The following diagram illustrates the known signaling pathways influenced by ADAM8 that promote leukocyte migration. This includes both protease-dependent (ectodomain shedding) and protease-independent (intracellular signaling) mechanisms.
Caption: ADAM8 signaling pathways in leukocyte migration.
Experimental Workflow: In Vitro Transwell Migration Assay
This workflow outlines the key steps for assessing the impact of an ADAM8 inhibitor on leukocyte migration towards a chemoattractant using a Transwell (Boyden chamber) assay.
Caption: Workflow for an in vitro leukocyte transwell migration assay.
Experimental Protocols
Protocol 1: In Vitro Leukocyte Transendothelial Migration Assay
This protocol is adapted from standard Boyden chamber assays and is designed to measure the ability of leukocytes to migrate through a monolayer of endothelial cells in response to a chemoattractant, and to test the effect of ADAM8 inhibition.[14]
Materials:
-
Leukocytes (e.g., human monocytic THP-1 cells or isolated primary neutrophils)
-
Human Pulmonary Microvascular Endothelial Cells (HPMEC) or similar
-
ADAM8 Inhibitor (e.g., BK-1361) and vehicle control (e.g., DMSO)
-
Transwell inserts (e.g., 6.5 mm diameter, 8 µm pore size polycarbonate membrane) for 24-well plates
-
Endothelial cell growth medium and leukocyte culture medium (e.g., RPMI-1640)
-
Chemoattractant (e.g., CCL2 for monocytes, IL-8 for neutrophils)
-
Fetal Bovine Serum (FBS)
-
Fixation solution (e.g., Methanol)
-
Staining solution (e.g., 0.2% Crystal Violet)
-
Cotton swabs, PBS, light microscope
Procedure:
-
Prepare Endothelial Monolayer:
-
Seed HPMEC onto the upper surface of the Transwell inserts at a density that will form a confluent monolayer within 24-48 hours.
-
Culture until a tight monolayer is formed. Barrier integrity can be checked by measuring transendothelial electrical resistance (TEER) if desired.
-
-
Prepare Leukocytes:
-
Culture leukocytes to the desired density. If using primary cells, isolate them from whole blood.
-
On the day of the assay, harvest the leukocytes and resuspend them in serum-free culture medium at a concentration of 1 x 10^6 cells/mL.
-
Divide the cell suspension into two tubes: one for treatment with the ADAM8 inhibitor and one for the vehicle control.
-
Add the ADAM8 inhibitor (e.g., 200-500 nM BK-1361) or vehicle to the respective tubes and incubate for 30-60 minutes at 37°C.
-
-
Set up the Migration Assay:
-
In the lower chamber of the 24-well plate, add 600 µL of culture medium containing the chemoattractant (e.g., 3 nM CCL2). For a negative control, use medium without the chemoattractant.
-
Carefully place the Transwell inserts with the endothelial monolayer into the wells.
-
Add 100 µL of the pre-treated leukocyte suspension (1 x 10^5 cells) to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by cell type and chemoattractant (typically 3-6 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the underside of the membrane by submerging the insert in methanol for 20 minutes.
-
Air dry the inserts for 30 minutes.
-
Stain the migrated cells by placing the inserts in a well containing 0.2% Crystal Violet for 10-20 minutes.
-
Gently wash the inserts with distilled water to remove excess stain.
-
Allow the inserts to dry completely.
-
-
Data Analysis:
-
Count the number of migrated, stained cells on the underside of the membrane using a light microscope. Count at least 3-5 random fields of view per insert.
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the migration of inhibitor-treated cells to the vehicle-treated control to determine the effect of ADAM8 inhibition.
-
Protocol 2: In Vivo Leukocyte Recruitment using Intravital Microscopy
This protocol provides a framework for visualizing and quantifying leukocyte-endothelial interactions in the cremaster muscle of a mouse, a widely used model for studying inflammation in vivo.[15][16][17][18]
Materials:
-
Male mice (e.g., C57BL/6)
-
ADAM8 Inhibitor (e.g., BK-1361) or vehicle control
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Inflammatory stimulus (e.g., TNF-α)
-
Saline solution
-
Surgical tools (forceps, scissors, sutures)
-
Intravital microscope equipped with a water-immersion objective and a camera
-
Fluorescently labeled antibody for leukocytes (e.g., anti-Gr-1 for neutrophils) or a fluorescent dye like Rhodamine 6G.
Procedure:
-
Animal Preparation and Treatment:
-
Administer the ADAM8 inhibitor or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a pre-determined time before the experiment.
-
Anesthetize the mouse using an appropriate anesthetic protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
-
Surgical Preparation of the Cremaster Muscle:
-
Make a small incision in the scrotum to expose the cremaster muscle.
-
Carefully exteriorize the cremaster muscle onto a specialized viewing pedestal on the microscope stage.
-
Make a longitudinal incision through the muscle, avoiding major blood vessels, and spread it flat over the pedestal.
-
Continuously superfuse the exposed tissue with warm, buffered saline to maintain tissue viability.
-
-
Induction of Inflammation:
-
Administer the inflammatory stimulus. For example, TNF-α can be injected intrascrotally 1-2 hours prior to observation to induce an inflammatory response.
-
-
Visualization and Recording:
-
If using fluorescent labels, administer them intravenously.
-
Position the mouse on the microscope stage and locate post-capillary venules (20-40 µm in diameter) for observation.
-
Record video sequences (e.g., 1-minute recordings) of several different venules for each animal.
-
-
Offline Analysis:
-
From the recorded videos, quantify the following parameters:
-
Leukocyte Rolling Flux: Count the number of leukocytes rolling past a defined line perpendicular to the vessel axis per minute.
-
Rolling Velocity: Measure the time it takes for individual rolling leukocytes to travel a known distance (e.g., 100 µm).
-
Leukocyte Adhesion: Count the number of leukocytes that remain stationary on the endothelial surface for at least 30 seconds within a defined length of the venule (e.g., 100 µm).
-
Transmigration/Emigration: Count the number of leukocytes that have moved out of the venule into the surrounding tissue.
-
-
-
Data Analysis:
-
Average the data from multiple venules for each animal.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the results from the ADAM8 inhibitor-treated group with the vehicle control group.
-
References
- 1. JCI Insight - ADAM8 signaling drives neutrophil migration and ARDS severity [insight.jci.org]
- 2. ADAM8 signaling drives neutrophil migration and ARDS severity [escholarship.org]
- 3. The metalloproteinase ADAM8 promotes leukocyte recruitment in vitro and in acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling [frontiersin.org]
- 6. The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ADAM8 signaling drives neutrophil migration and ARDS severity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intravital microscopy to study leukocyte recruitment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]
- 18. Intravital Microscopy as a Tool for Studying Recruitment and Chemotaxis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for ADAM8 Inhibition in Glioblastoma Research
These application notes provide a comprehensive overview of the methodology for utilizing ADAM8 inhibitors, specifically focusing on the well-documented selective inhibitor BK-1361, in the context of glioblastoma (GBM) research. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for this aggressive brain tumor.
Introduction
A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane protein that plays a crucial role in various cellular processes, including cell adhesion, migration, and proteolysis.[1][2] In glioblastoma, ADAM8 is highly expressed in both tumor and immune cells and its levels correlate with poor patient survival.[3][4] Upregulation of ADAM8 has been shown to contribute to tumor progression, angiogenesis, chemoresistance, and the modulation of the tumor microenvironment.[5][6][7][8] Consequently, ADAM8 has emerged as a promising therapeutic target for GBM. This document outlines the application of a selective ADAM8 inhibitor, BK-1361, for studying its effects on glioblastoma cells.
Mechanism of Action
BK-1361 is a peptidomimetic inhibitor designed to specifically target ADAM8. Its primary mechanism of action is to prevent the multimerization of ADAM8, a process required for its autocatalytic activation.[9][10] By inhibiting this step, BK-1361 effectively blocks the proteolytic activity of ADAM8, thereby impeding its downstream signaling functions.[9]
Key Signaling Pathways in Glioblastoma
ADAM8 is implicated in several critical signaling pathways that promote glioblastoma progression:
-
HB-EGF/EGFR/CCL2 Pathway: ADAM8 can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to the production of C-C Motif Chemokine Ligand 2 (CCL2).[5][8] This, in turn, promotes the recruitment of tumor-associated macrophages (TAMs), which contribute to a pro-tumoral microenvironment and chemoresistance.[5][8]
-
JAK/STAT3/Osteopontin (OPN) Pathway: ADAM8 can regulate the expression of Osteopontin (OPN), a key factor in tumor angiogenesis, through the JAK/STAT3 signaling cascade in both glioblastoma cells and macrophages.[3][6][11][12]
-
MAPK and PI3K/AKT Pathways: ADAM8 has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/AKT pathways.[3][4] These pathways are crucial for cell survival, proliferation, and invasion, and their activation by ADAM8 can contribute to chemoresistance against drugs like temozolomide (TMZ).[5][7]
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of ADAM8 inhibition in glioblastoma cell lines. These values are indicative and may vary depending on the specific cell line and experimental conditions.
Table 1: In Vitro Efficacy of ADAM8 Inhibition
| Parameter | Cell Line | Treatment | Result | Reference |
| IC50 (sCD23 release) | - | BK-1361 | 182 ± 23 nM | [9] |
| Cell Viability Reduction | U87 | TMZ (700 µM) + BK-1361 (1 µM) | Significant sensitization to TMZ | [4] |
| Invasion Inhibition | AsPC-1 (Pancreatic Cancer) | BK-1361 | 87 ± 3.5% inhibition | [9] |
| miR-181a-5p Expression | U87 | BK-1361 (5 µM and 10 µM) | Significant increase | [3] |
Table 2: Effects of ADAM8 Knockdown on Glioblastoma Phenotypes
| Parameter | Cell Line | Result | Reference |
| Angiogenesis (in vivo) | U87_shA8 | Significantly decreased tumor volumes and angiogenesis | [6] |
| Cell Migration (Scratch Assay) | U87_shA8 | Significant reduction in cell migration | [6] |
| Chemoresistance | U87_shA8 | 50-60% reduction in cell viability with TMZ treatment compared to control | [5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of ADAM8 inhibition in glioblastoma are provided below.
Protocol 1: Cell Viability and Chemosensitization Assay
Objective: To determine the effect of ADAM8 inhibition on glioblastoma cell viability and its potential to sensitize cells to chemotherapeutic agents like temozolomide (TMZ).
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
BK-1361 (ADAM8 inhibitor)
-
Temozolomide (TMZ)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of BK-1361 and TMZ in culture medium.
-
Treat the cells with varying concentrations of BK-1361 alone, TMZ alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-120 hours.
-
Assess cell viability using the chosen assay kit according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
Protocol 2: In Vitro Cell Invasion Assay
Objective: To evaluate the effect of ADAM8 inhibition on the invasive capacity of glioblastoma cells.
Materials:
-
Glioblastoma cell lines
-
Serum-free medium
-
Complete culture medium
-
BK-1361
-
Matrigel-coated invasion chambers (e.g., Boyden chambers with 8.0 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Rehydrate the Matrigel-coated invasion chambers according to the manufacturer's protocol.
-
Harvest glioblastoma cells and resuspend them in serum-free medium containing BK-1361 or vehicle control at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of the cell suspension to the upper chamber of the invasion insert.
-
Add 750 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the invasive potential of treated versus control cells.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of ADAM8 inhibition on the activation of downstream signaling pathways.
Materials:
-
Glioblastoma cell lines
-
BK-1361
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-CCL2, anti-OPN, anti-ADAM8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with BK-1361 at the desired concentration for the appropriate time.
-
Lyse the cells with lysis buffer and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagrams
Caption: ADAM8 signaling pathways in glioblastoma and the inhibitory action of BK-1361.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating ADAM8 inhibitors in glioblastoma.
References
- 1. What are ADAM8 antagonists and how do they work? [synapse.patsnap.com]
- 2. ADAM8 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The metalloprotease-disintegrin ADAM8 contributes to temozolomide chemoresistance and enhanced invasiveness of human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The metalloprotease-disintegrin ADAM8 contributes to temozolomide chemoresistance and enhanced invasiveness of human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ADAM8 affects glioblastoma progression by regulating osteopontin-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adam8-IN-1 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane protein that plays a significant role in various physiological and pathological processes, including cancer progression and inflammation. Emerging evidence highlights ADAM8 as a key regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] ADAM8 expression is upregulated in endothelial cells during angiogenesis and contributes to tumor neovascularization.[1][3] Its pro-angiogenic functions are mediated through multiple mechanisms, including the regulation of vascular endothelial growth factor A (VEGF-A) release, activation of β1-integrin signaling, and modulation of osteopontin (OPN) via the JAK/STAT3 pathway.[3] Consequently, inhibition of ADAM8 presents a promising therapeutic strategy for diseases characterized by excessive angiogenesis, such as cancer and rheumatoid arthritis.
Adam8-IN-1 is a small molecule inhibitor designed to target the metalloproteinase activity of ADAM8. These application notes provide detailed protocols for utilizing this compound in common in vitro angiogenesis assays to assess its anti-angiogenic potential.
This compound: A Small Molecule Inhibitor of ADAM8
While specific chemical properties for "this compound" are not widely published, it is designed as a potent and selective inhibitor of ADAM8's proteolytic activity. For experimental purposes, it is recommended to empirically determine the optimal working concentration through a dose-response study. As a starting point, concentrations in the range of 1-10 µM can be tested, based on the activity of other small molecule metalloproteinase inhibitors.
Preparation and Storage:
-
Solubility: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Dilute to the final working concentration in cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
ADAM8 Signaling Pathway in Angiogenesis
The following diagram illustrates the key signaling pathways through which ADAM8 promotes angiogenesis. This compound is expected to inhibit the metalloproteinase-dependent steps in these pathways.
Caption: ADAM8 signaling pathways promoting angiogenesis.
In Vitro Angiogenesis Assays
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.
Protocol:
-
Prepare Basement Membrane Matrix: Thaw a basement membrane extract (e.g., Matrigel®) on ice overnight at 4°C. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix solution. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Culture human umbilical vein endothelial cells (HUVECs) to 80-90% confluency. Harvest the cells and resuspend them in a serum-reduced medium (e.g., EBM-2 with 2% FBS).
-
Treatment: Prepare a cell suspension of 1 x 105 cells/mL. Add this compound at various concentrations (e.g., 0, 1, 5, 10 µM) to the cell suspension.
-
Plating: Add 100 µL of the cell suspension containing the inhibitor to each matrix-coated well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Observe tube formation under an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Data Presentation:
| Treatment Group | Concentration (µM) | Number of Branch Points (mean ± SD) | Total Tube Length (µm, mean ± SD) | Number of Loops (mean ± SD) |
| Vehicle Control | 0 | e.g., 45 ± 5 | e.g., 8500 ± 700 | e.g., 25 ± 4 |
| This compound | 1 | e.g., 32 ± 4 | e.g., 6200 ± 550 | e.g., 18 ± 3 |
| This compound | 5 | e.g., 18 ± 3 | e.g., 3500 ± 400 | e.g., 9 ± 2 |
| This compound | 10 | e.g., 7 ± 2 | e.g., 1200 ± 200 | e.g., 3 ± 1 |
Wound Healing (Scratch) Assay
This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer, mimicking cell migration during angiogenesis.
Protocol:
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a linear scratch in the center of each well.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh serum-reduced medium containing different concentrations of this compound (e.g., 0, 1, 5, 10 µM) to the respective wells.
-
Image Acquisition: Immediately capture images of the scratch at 0 hours using an inverted microscope.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Quantification: Measure the width of the scratch at different time points. The percentage of wound closure can be calculated using the following formula: Wound Closure (%) = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100
Data Presentation:
| Treatment Group | Concentration (µM) | Wound Closure at 12h (%) (mean ± SD) | Wound Closure at 24h (%) (mean ± SD) |
| Vehicle Control | 0 | e.g., 40 ± 5 | e.g., 85 ± 7 |
| This compound | 1 | e.g., 30 ± 4 | e.g., 65 ± 6 |
| This compound | 5 | e.g., 18 ± 3 | e.g., 40 ± 5 |
| This compound | 10 | e.g., 8 ± 2 | e.g., 20 ± 4 |
Experimental Workflow
Caption: General workflow for assessing this compound in vitro.
Troubleshooting
| Issue | Possible Cause | Solution |
| No tube formation in control group | Poor quality of basement membrane matrix | Use a new batch of matrix; ensure it is kept on ice during handling. |
| Suboptimal cell density | Optimize cell seeding density. | |
| Poor cell health | Use cells at a low passage number and ensure they are healthy and actively proliferating. | |
| High variability between replicates | Inconsistent scratch width in wound healing assay | Use a consistent technique for creating the scratch or use a culture insert for more reproducible wounds. |
| Uneven coating of basement membrane matrix | Ensure the plate is level during coating and solidification. | |
| Inhibitor cytotoxicity | Concentration of this compound is too high | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range. |
| High concentration of DMSO | Ensure the final DMSO concentration is below 0.1%. |
Conclusion
The provided protocols offer a framework for evaluating the anti-angiogenic effects of this compound. By inhibiting ADAM8, this compound is expected to impair endothelial cell migration and tube formation, key processes in angiogenesis. The successful application of these assays will provide valuable insights into the therapeutic potential of ADAM8 inhibition for angiogenesis-dependent diseases. Researchers should optimize the protocols for their specific cell types and experimental conditions.
References
- 1. ADAM8 is selectively upregulated in endothelial cells and is associated with angiogenesis after spinal cord injury in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM8 is selectively up-regulated in endothelial cells and is associated with angiogenesis after spinal cord injury in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Chemoresistance with ADAM8-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the role of A Disintegrin and Metalloproteinase 8 (ADAM8) in cancer chemoresistance using the specific inhibitor, ADAM8-IN-1. The protocols outlined below are designed to enable the study of ADAM8's contribution to drug resistance and to evaluate the potential of this compound as a chemosensitizing agent.
Introduction to ADAM8 and Chemoresistance
A Disintegrin and Metalloproteinase 8 (ADAM8) is a membrane-anchored enzyme that plays a crucial role in various cellular processes, including cell adhesion, migration, and signaling.[1][2] Elevated expression of ADAM8 has been observed in several aggressive cancers, such as breast, pancreatic, and brain cancer, where it is associated with poor patient outcomes.[3][4][5][6] Emerging evidence strongly indicates that ADAM8 is a significant contributor to chemoresistance, the phenomenon whereby cancer cells become resistant to the effects of chemotherapy drugs.[3][4][7]
ADAM8 mediates chemoresistance through multiple mechanisms. Its proteolytic activity can cleave and release the ectodomains of various cell surface proteins, including growth factor receptors and adhesion molecules.[3][4] This shedding can activate downstream signaling pathways that promote cell survival and proliferation, counteracting the cytotoxic effects of chemotherapy. Furthermore, ADAM8 can interact with β1-integrin through its disintegrin domain, leading to the activation of pro-survival signaling cascades, including the PI3K/Akt and ERK1/2 pathways.[3][5][8][9] By targeting ADAM8 with a specific inhibitor like this compound, researchers can dissect these mechanisms and explore a novel therapeutic strategy to overcome chemoresistance.
Key Signaling Pathways
The following diagram illustrates the central role of ADAM8 in promoting chemoresistance through the activation of key signaling pathways.
Caption: ADAM8 signaling pathways contributing to chemoresistance.
Experimental Protocols
The following protocols provide a framework for investigating the effects of ADAM8 inhibition on chemoresistance in cancer cell lines.
Protocol 1: Determining the IC50 of a Chemotherapeutic Agent in the Presence and Absence of this compound
This protocol aims to determine if this compound can sensitize cancer cells to a specific chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., a cell line known to overexpress ADAM8)
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., doxorubicin, paclitaxel, temozolomide)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare a serial dilution of the chemotherapeutic agent in complete cell culture medium.
-
Prepare two sets of these dilutions. To one set, add this compound at a fixed, non-toxic concentration (determine this concentration beforehand using a dose-response curve for this compound alone). To the other set, add the vehicle control (e.g., DMSO).
-
Remove the old medium from the cells and add the drug-containing medium (with or without this compound). Include wells with vehicle control only and this compound only as controls.
-
-
Incubation: Incubate the plates for a period relevant to the mechanism of action of the chemotherapeutic agent (typically 48-72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the chemotherapeutic agent concentration.
-
Calculate the IC50 (the concentration of the drug that inhibits 50% of cell growth) for both conditions (with and without this compound) using non-linear regression analysis.
-
Data Presentation:
| Treatment Group | Chemotherapeutic Agent | IC50 (µM) | Fold Change in IC50 |
| Control (Vehicle) | Drug X | Value | 1 |
| This compound | Drug X | Value | Value |
A decrease in the IC50 value in the presence of this compound indicates chemosensitization.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol assesses whether this compound enhances chemotherapy-induced apoptosis.
Materials:
-
Cancer cell line
-
6-well plates
-
Chemotherapeutic agent
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the following conditions for 24-48 hours:
-
Vehicle control
-
Chemotherapeutic agent alone (at or near its IC50)
-
This compound alone
-
Chemotherapeutic agent + this compound
-
-
Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Value | Value | Value |
| Chemotherapy Alone | Value | Value | Value |
| This compound Alone | Value | Value | Value |
| Chemotherapy + this compound | Value | Value | Value |
An increase in the percentage of apoptotic cells in the combination treatment group compared to single-agent treatments indicates that this compound enhances chemotherapy-induced apoptosis.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol investigates the effect of this compound on the key signaling pathways involved in chemoresistance.
Materials:
-
Cancer cell line
-
6-well plates
-
Chemotherapeutic agent
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-ADAM8, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates as described in Protocol 2. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Data Presentation:
| Treatment | p-Akt / Total Akt (Fold Change) | p-ERK1/2 / Total ERK1/2 (Fold Change) |
| Vehicle Control | 1 | 1 |
| Chemotherapy Alone | Value | Value |
| This compound Alone | Value | Value |
| Chemotherapy + this compound | Value | Value |
A decrease in the phosphorylation of Akt and/or ERK1/2 in the presence of this compound would suggest that the inhibitor is blocking these pro-survival signaling pathways.
Experimental Workflow
The following diagram outlines the logical flow of experiments to investigate the role of ADAM8 in chemoresistance using this compound.
Caption: Logical workflow for studying chemoresistance with this compound.
By following these detailed protocols and workflows, researchers can effectively investigate the role of ADAM8 in chemoresistance and evaluate the therapeutic potential of this compound. This structured approach will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of cancer drug resistance and the development of novel therapeutic strategies.
References
- 1. What are ADAM8 antagonists and how do they work? [synapse.patsnap.com]
- 2. ADAM8 - Wikipedia [en.wikipedia.org]
- 3. ADAM8 in invasive cancers: links to tumor progression, metastasis, and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ADAM8 in invasive cancers: links to tumor progression, metastasis, and chemoresistance | Clinical Science | Portland Press [portlandpress.com]
- 7. The metalloprotease-disintegrin ADAM8 contributes to temozolomide chemoresistance and enhanced invasiveness of human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A jack of all trades - ADAM8 as a signaling hub in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ADAM8-IN-1 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of ADAM8-IN-1 for maximal inhibition of the ADAM8 enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ADAM8 inhibitors?
A1: ADAM8 antagonists, which can be small molecules or monoclonal antibodies, primarily work by blocking the protease activity of the ADAM8 protein.[1] Small molecule inhibitors are often designed to bind to the active site of the enzyme, preventing substrate access and subsequent proteolysis.[1] This inhibition disrupts the various signaling pathways and cellular processes that rely on ADAM8's enzymatic activity.[1]
Q2: Why is optimizing the incubation time for this compound crucial?
A2: The degree of inhibition by a compound can be time-dependent.[2] Optimizing the incubation time ensures that the inhibitor has sufficient time to bind to the ADAM8 enzyme and exert its maximal effect, leading to more accurate and reproducible results in your experiments. For some inhibitors, binding is a multi-step process, and insufficient incubation can lead to an underestimation of the inhibitor's potency (IC50 value).[3]
Q3: What is a suitable starting point for the incubation time when testing a new ADAM8 inhibitor like this compound?
A3: For initial screening assays with a relatively high inhibitor concentration (e.g., 10 µM), a pre-incubation time of at most five minutes is often sufficient to approach equilibrium for many inhibitors.[4][5] However, for detailed kinetic studies or for tightly-binding inhibitors, a range of incubation times should be tested to determine the optimal duration.
Q4: How does the concentration of the inhibitor affect the required incubation time?
A4: At inhibitor concentrations significantly lower than the dissociation equilibrium constant (Kd), the required incubation time to reach equilibrium remains relatively constant.[4][6] As the inhibitor concentration approaches and exceeds the Kd, the time required to reach equilibrium generally decreases.[4][6]
Troubleshooting Guide
Issue: Sub-optimal Inhibition Observed with this compound
If you are observing lower than expected inhibition of ADAM8 activity with this compound, consider the following troubleshooting steps.
1. Verify Experimental Conditions:
Ensure that all experimental parameters are optimal for ADAM8 activity. This includes pH, temperature, and the concentration of necessary cofactors like Ca2+.[7] The assay buffer should be at room temperature for optimal performance.[8]
2. Assess Reagent Quality and Concentration:
-
Enzyme Activity: Confirm the activity of your recombinant ADAM8 enzyme. Enzymes can lose activity if not stored properly.[9]
-
Inhibitor Integrity: Ensure that your stock solution of this compound is not degraded. Prepare fresh dilutions for each experiment.
-
Substrate Concentration: Use a suitable fluorogenic substrate for ADAM8 at an appropriate concentration, typically around 10 µM.[10]
3. Optimize Incubation Time:
The pre-incubation of ADAM8 with this compound before the addition of the substrate is a critical step. If the incubation time is too short, the inhibitor may not have had enough time to bind to the enzyme, resulting in an underestimation of its potency.
Illustrative Data: Effect of Incubation Time on this compound Inhibition
The following table provides hypothetical data to illustrate how varying the pre-incubation time of ADAM8 with a fixed concentration of this compound can affect the observed inhibition.
| Pre-incubation Time (minutes) | % Inhibition (Hypothetical) | Notes |
| 0 | 15% | Substrate and inhibitor added simultaneously. |
| 5 | 45% | A significant increase in inhibition is observed. |
| 15 | 70% | Inhibition continues to increase with time. |
| 30 | 85% | The inhibition is approaching its maximum. |
| 60 | 88% | The rate of increase in inhibition has slowed, suggesting equilibrium is being reached. |
| 120 | 90% | Minimal increase in inhibition, indicating that maximal inhibition is likely achieved. |
Issue: High Variability in Inhibition Results
High variability between replicate experiments can be caused by several factors.
1. Pipetting Errors:
Ensure accurate and consistent pipetting, especially for small volumes of enzyme and inhibitor solutions.[8] Preparing a master mix for the reaction components can help reduce variability.[8]
2. Inconsistent Incubation Times:
Use a multichannel pipette or a repeating pipette to start the reactions simultaneously to ensure uniform incubation times across all wells.
3. Plate Reader Settings:
Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorogenic substrate being used.[8] For the ADAM8 selective substrate PEPDAB013, the recommended wavelengths are 485 nm for excitation and 530 nm for emission.[10]
Experimental Protocols
Protocol: ADAM8 Inhibition Assay using a Fluorogenic Substrate
This protocol outlines the steps for determining the inhibitory activity of this compound on recombinant human ADAM8 using a selective fluorogenic substrate.
Materials:
-
Recombinant Human ADAM8
-
This compound
-
ADAM8 Selective Fluorogenic Substrate (e.g., PEPDAB013)[10]
-
Assay Buffer: 50mM Tris, pH 8, 150mM NaCl, 10mM CaCl2, and 0.06% Brij-35[10]
-
DMSO (for dissolving inhibitor and substrate)
-
Black 96-well microplate[8]
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice and bring the assay buffer to room temperature.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the recombinant ADAM8 in assay buffer to the desired working concentration.
-
-
Pre-incubation of ADAM8 with this compound:
-
In a 96-well plate, add the desired volume of diluted ADAM8 enzyme to each well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) for 0% inhibition and a positive control inhibitor if available.
-
Incubate the plate at 37°C for the desired pre-incubation time (e.g., 0, 5, 15, 30, 60, 120 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate to each well to a final concentration of approximately 10 µM.[10]
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for PEPDAB013).[10]
-
Monitor the increase in fluorescence over time (kinetic read) or measure the fluorescence at a single endpoint after a fixed reaction time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the kinetic data.
-
Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the percent inhibition against the pre-incubation time to determine the optimal time for maximal inhibition.
-
Visualizations
Caption: Simplified ADAM8 signaling pathway illustrating its interaction with integrin β1 and the subsequent activation of intracellular signaling cascades like PI3K/Akt, ERK1/2, and STAT3, which promote cell survival and motility.[11]
Caption: Experimental workflow for determining the optimal incubation time for this compound.
Caption: Troubleshooting decision tree for addressing sub-optimal inhibition results in an ADAM8 assay.
References
- 1. What are ADAM8 antagonists and how do they work? [synapse.patsnap.com]
- 2. assayquant.com [assayquant.com]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biozyme-inc.com [biozyme-inc.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. biozyme-inc.com [biozyme-inc.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results in ADAM8 Inhibitor Experiments
Welcome to the technical support center for researchers utilizing ADAM8 inhibitors, such as Adam8-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ADAM8 inhibitors?
ADAM8 inhibitors are molecules designed to block the enzymatic activity of the ADAM8 protein.[1] ADAM8 is a transmembrane protein with a metalloprotease domain that is involved in various cellular processes, including cell adhesion, migration, and proteolysis.[1] Small molecule inhibitors typically bind to the active site of the enzyme, preventing it from cleaving its substrates.[1] This inhibition can disrupt signaling pathways that rely on ADAM8 activity.[1]
Q2: What are the known downstream effects of ADAM8 inhibition?
Inhibition of ADAM8 has been shown to have several downstream effects, including:
-
Reduced cell migration and invasion in various cancer cell lines.[2]
-
Decreased activation of signaling pathways such as ERK1/2 and AKT/PKB.[3]
-
Modulation of the tumor microenvironment, including the recruitment of immune cells.[3]
-
Reduced inflammation in certain pathological conditions.[1]
Q3: Are there known off-target effects for ADAM8 inhibitors?
While specific off-target effects would be unique to each inhibitor, a common challenge with metalloprotease inhibitors is cross-reactivity with other members of the ADAM family or matrix metalloproteinases (MMPs) due to structural similarities in their catalytic domains.[4] For instance, some ADAM8 inhibitors may also affect ADAM10 or ADAM17.[5] It is crucial to consult the selectivity profile of your specific inhibitor if available, or to perform counter-screening against related proteases.
Troubleshooting Guides
Unexpected Result 1: Decreased cell viability at expected effective concentrations.
Possible Causes:
-
Off-target toxicity: The inhibitor may be affecting other essential cellular processes, leading to cytotoxicity.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration.
-
Incorrect dosage calculation: Errors in calculating the final concentration of the inhibitor.
-
Cell line sensitivity: The specific cell line being used may be particularly sensitive to the inhibitor or its off-target effects.
Troubleshooting Steps:
-
Perform a dose-response curve for viability: Test a wide range of inhibitor concentrations to determine the IC50 for both the desired effect and for cytotoxicity.
-
Include a solvent control: Treat cells with the highest concentration of the solvent used in your experiment to rule out its toxicity.
-
Use an alternative viability assay: Assays like the MTT assay can be affected by the metabolic state of the cells.[6] Consider using a different method, such as a trypan blue exclusion assay or a real-time viability assay, to confirm the results.[6]
-
Review inhibitor selectivity: If known, check the selectivity profile of your inhibitor. If not, consider testing its effect on cell lines with varying expression levels of ADAM8 and related proteases.
Unexpected Result 2: No effect on cell migration or invasion.
Possible Causes:
-
ADAM8 may not be the primary driver of migration in your cell model: Other proteases or signaling pathways might be more dominant.
-
Insufficient inhibitor concentration or incubation time: The concentration of the inhibitor may be too low, or the treatment duration may be too short to see an effect.
-
Inhibitor instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment.
-
Issues with the invasion assay setup: Problems with the Matrigel coating, cell seeding, or chemoattractant gradient can lead to inconsistent results.[7][8][9]
Troubleshooting Steps:
-
Confirm ADAM8 expression and activity: Verify that your cell line expresses active ADAM8 using Western blot or an ADAM8 activity assay.
-
Optimize inhibitor concentration and treatment time: Perform a time-course and dose-response experiment to determine the optimal conditions.
-
Check inhibitor stability: The stability of small molecules can be assessed by incubating them in culture medium for the duration of the experiment and then measuring their concentration.
-
Troubleshoot the invasion assay:
-
Ensure the Matrigel is properly thawed on ice and diluted to the correct concentration (typically 10-12 mg/ml for invasion assays).[7]
-
Check for uniform coating of the transwell insert.[9]
-
Optimize cell seeding density to avoid oversaturation of the membrane.[8]
-
Ensure a proper chemoattractant gradient is established.
-
Unexpected Result 3: Downstream signaling pathways are unaffected.
Possible Causes:
-
Redundant signaling pathways: Other pathways may compensate for the inhibition of ADAM8-mediated signaling.
-
Incorrect timing of analysis: The signaling events may be transient and missed at the time point of analysis.
-
Low ADAM8 activity in the experimental model: The basal level of ADAM8 activity may be too low to produce a measurable change in downstream signaling upon inhibition.
-
Antibody or reagent issues in detection assays (e.g., Western blot): The antibodies used to detect phosphorylated proteins or other signaling molecules may not be optimal.
Troubleshooting Steps:
-
Investigate alternative pathways: Review the literature for pathways that may compensate for ADAM8 inhibition in your specific cellular context.
-
Perform a time-course experiment: Analyze cell lysates at multiple time points after inhibitor treatment to capture transient signaling events.
-
Stimulate ADAM8 activity: If the basal activity is low, consider stimulating the cells with a known inducer of ADAM8 expression or activity (e.g., certain cytokines) before adding the inhibitor.
-
Validate antibodies and reagents: Run positive and negative controls for your Western blots to ensure your antibodies are specific and sensitive enough to detect the changes.
Data Presentation
Table 1: Specificity of a Sample ADAM8 Inhibitor (BK-1361)
| Protease | Substrate | IC50 (nM) |
| ADAM8 | Dabcyl-His-Gly-Asp-Gln-Met-Ala-Gln-Lys-Ser-Lys(Fam)-NH2 | 120 ± 19 |
| ADAM9 | Dabcyl-Leu-Ala-Gln-Ala-Homophe-Arg-Ser-Lys(Fam)-NH2 | > 10,000 |
| ADAM10 | Dabcyl-His-Gly-Asp-Gln-Met-Ala-Gln-Lys-Ser-Lys(Fam)-NH2 | > 10,000 |
| ADAM17 | Dabcyl-Leu-Ala-Gln-Ala-Homophe-Arg-Ser-Lys(Fam)-NH2 | > 10,000 |
| MMP-2 | Mca-PLGL-Dpa-AR-NH2 | > 10,000 |
| MMP-14 | Mca-KPLGL-Dpa-AR-NH2 | > 10,000 |
| Data adapted from a study on the ADAM8 inhibitor BK-1361.[10] |
Experimental Protocols
Protocol 1: Western Blot for ADAM8 and Downstream Signaling
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-50 µg of protein per lane on an SDS-polyacrylamide gel.[3]
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate with primary antibodies against ADAM8, phospho-ERK, total ERK, phospho-AKT, total AKT, etc., overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection:
-
Wash the membrane with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.[11]
-
Protocol 2: Matrigel Invasion Assay
-
Rehydration of Inserts:
-
Thaw Matrigel-coated inserts at room temperature.
-
Add warm, serum-free medium to the inside and outside of the insert and incubate for 2 hours at 37°C to rehydrate.[12]
-
-
Cell Preparation:
-
Harvest and resuspend cells in serum-free medium at the desired concentration (e.g., 2.0 × 10^5 cells/mL).[12]
-
-
Assay Setup:
-
Remove the rehydration medium from the inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add 200 µL of the cell suspension to the upper chamber.[12]
-
-
Incubation:
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Staining and Quantification:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde.[12]
-
Stain the cells with crystal violet.[12]
-
Wash the inserts and allow them to dry.
-
Count the number of invading cells in several fields of view under a microscope.
-
Mandatory Visualizations
Caption: ADAM8 signaling pathway and point of inhibition.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. What are ADAM8 antagonists and how do they work? [synapse.patsnap.com]
- 2. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Savior or not: ADAM17 inhibitors overcome radiotherapy-resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM proteases: Emerging role and targeting of the non-catalytic domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 7. aimbiotech.com [aimbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Matrigel Invasion Assay Protocol [bio-protocol.org]
improving the stability of Adam8-IN-1 in solution
Technical Support Center: Adam8-IN-1 Stability
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound in solution. Given that specific public data on "this compound" is limited, this document is based on established best practices for handling small molecule inhibitors, particularly those targeting metalloproteinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a small molecule inhibitor designed to target ADAM8 (A Disintegrin and Metalloproteinase 8). ADAM8 is a membrane-anchored enzyme implicated in various physiological and pathological processes, including inflammation and cancer.[1] Researchers use inhibitors like this compound to investigate the biological functions of ADAM8 and to assess its potential as a therapeutic target.[1][2]
Q2: What are the primary challenges with this compound stability in solution?
Like many small molecule inhibitors, particularly those with hydrophobic properties, this compound may face challenges with aqueous solubility, leading to precipitation.[3][4] Degradation in aqueous buffers can also be a concern, potentially caused by hydrolysis, oxidation, or light-catalyzed reactions.[5] The stability of the compound is crucial for obtaining reliable and reproducible experimental results.[6][7]
Q3: How can I improve the solubility and prevent precipitation of this compound?
Improving solubility often involves a combination of solvent selection and proper handling techniques.[8] Most small molecule inhibitors are first dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution before further dilution in aqueous media.[9]
Key Strategies to Prevent Precipitation:
-
Use of Co-solvents: When diluting the DMSO stock in aqueous buffer, precipitation can occur. Using a co-solvent or specific formulation excipients can help maintain solubility.[8][10]
-
pH Adjustment: The solubility of a compound can be pH-dependent. Preparing your final solution in a buffer at an optimal pH (if known) can improve stability.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound precipitation.[9] It is recommended to aliquot stock solutions into single-use volumes.
Q4: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of the compound.[6][7]
| Form | Storage Temperature | Conditions |
| Solid (Powder) | -20°C or -80°C | Store in a tightly sealed container, protected from light and moisture. A desiccator can be used for hygroscopic compounds.[6] |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot into single-use vials to minimize freeze-thaw cycles. Use amber or opaque vials to protect from light.[6] |
| Working Solution (Aqueous) | 2-8°C (short-term) | Prepare fresh for each experiment. Avoid long-term storage in aqueous buffers due to the higher risk of degradation.[6] |
Q5: How can I check for degradation or precipitation of my this compound solution?
Visual inspection and analytical methods can be used to assess the quality of your solution.
-
Visual Inspection: Check for cloudiness, particulates, or crystal formation in the solution.[11] These are clear indicators of precipitation.
-
Analytical Methods: For a quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used to determine the concentration and purity of the compound in solution over time.[5]
Troubleshooting Guide
Problem 1: My this compound solution is cloudy or has a visible precipitate.
| Potential Cause | Recommended Solution |
| Exceeded Solubility Limit | The concentration in the aqueous buffer is too high. Try lowering the final concentration of this compound in your experiment. |
| Poor Solvent Choice | The compound may not be fully soluble in the initial solvent or the final aqueous medium. Ensure you are using high-purity, anhydrous DMSO for the stock solution.[9] |
| Temperature Fluctuations | The compound may have precipitated out of solution due to a temperature change, such as moving from room temperature to 4°C.[12] Gentle warming (e.g., in a 37°C water bath) and sonication can help redissolve the compound. Always check the compound's temperature sensitivity before heating. |
| Incorrect Dilution Method | Adding the DMSO stock directly to a large volume of cold aqueous buffer can cause "shock" precipitation. Try adding the buffer to the stock solution dropwise while vortexing to facilitate mixing. |
Problem 2: I am observing a progressive loss of compound activity in my experiments.
| Potential Cause | Recommended Solution |
| Chemical Degradation | The compound may be unstable in the aqueous buffer over the course of the experiment. Prepare fresh working solutions immediately before each use. Minimize the exposure of solutions to light and elevated temperatures.[5][6] |
| Adsorption to Labware | Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration. Use low-adhesion polypropylene labware or silanized glass containers. |
| Stock Solution Degradation | The DMSO stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. Use a fresh aliquot or prepare a new stock solution from solid material.[9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Weighing: Accurately weigh the desired amount of the compound in a sterile environment.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected (amber) vials and store at -20°C or -80°C.[6]
Protocol 2: Assessment of Compound Stability by LC-MS
-
Sample Preparation: Prepare solutions of this compound at the desired working concentration in the relevant experimental buffer (e.g., PBS, cell culture media).
-
Time Points: Aliquots of the solution are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) during incubation at a relevant temperature (e.g., 37°C).[5]
-
Sample Quenching: At each time point, transfer an aliquot into a solution (e.g., cold acetonitrile) to stop any further degradation.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the remaining percentage of the parent compound relative to the amount at time zero.[5]
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. A jack of all trades - ADAM8 as a signaling hub in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Dimeric Arylsulfonamides as Potent ADAM8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 11. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. Precipitation Reaction: Using Solubility Rules [thoughtco.com]
Technical Support Center: Addressing Variability in ADAM8 Inhibitor Experimental Outcomes
Welcome to the technical support center for researchers utilizing ADAM8 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address variability in your experimental outcomes and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ADAM8 and why is it a therapeutic target?
A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane protein with both proteolytic and cell adhesion functions.[1][2][3] It is involved in a variety of cellular processes, including inflammation, cell migration, and tissue remodeling.[4][5][6][7] Dysregulation of ADAM8 has been implicated in several diseases, including cancer, asthma, and neuroinflammatory conditions, making it a compelling target for therapeutic intervention.[2][8][9]
Q2: How do ADAM8 inhibitors work?
ADAM8 inhibitors, such as small molecules or peptidomimetics, are designed to block the enzymatic activity of the ADAM8 metalloprotease domain.[4] This inhibition can prevent the shedding of cell surface proteins and modulate downstream signaling pathways. Some inhibitors may also interfere with the non-proteolytic functions of ADAM8, such as its interactions with integrins.
Q3: I am observing high variability in my cell-based assay results. What are the potential causes?
Variability in cell-based assays can arise from several factors:
-
Cell Line Specificity: The expression levels of ADAM8 can vary significantly between different cell lines.[3] It is crucial to select a cell line with robust and consistent ADAM8 expression for your experiments.
-
Inhibitor Potency and Selectivity: Different inhibitors will have varying potencies (IC50 values) and selectivities against other metalloproteinases like ADAM10 and ADAM17.[4] Using a well-characterized inhibitor with known selectivity is essential.
-
Inhibitor Stability and Solubility: Poor stability or solubility of the inhibitor in your culture medium can lead to inconsistent effective concentrations.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can influence ADAM8 expression and activity.
-
Assay-Specific Parameters: Incubation times, substrate concentrations, and the detection method used can all contribute to variability.
Q4: My in vivo experiments with an ADAM8 inhibitor are showing inconsistent effects. What should I troubleshoot?
In vivo studies introduce additional layers of complexity. Here are some key areas to investigate:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The route of administration, dosage, and dosing frequency will determine the inhibitor's concentration and duration of action at the target site. A thorough PK/PD characterization is crucial.
-
Animal Model: The choice of animal model and the disease induction method can significantly impact the observed effects. Ensure the model is relevant to the role of ADAM8 in the pathology being studied.
-
Off-Target Effects: Consider the possibility of the inhibitor having off-target effects that could contribute to the observed phenotype.
-
Biological Variability: Inherent biological differences between individual animals can lead to variations in response. Ensure adequate sample sizes and appropriate statistical analysis.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of ADAM8 Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Low or Variable ADAM8 Expression | 1. Confirm ADAM8 expression in your cell line at both the mRNA (qRT-PCR) and protein (Western Blot) level.[3] 2. If expression is low, consider using a different cell line or stimulating cells with cytokines (e.g., TNF-α, IFN-γ) if appropriate for your model.[10] 3. Ensure consistent cell passage number and seeding density. |
| Inhibitor Inactivity | 1. Verify the identity and purity of your inhibitor. 2. Prepare fresh stock solutions and working dilutions for each experiment. 3. Check the recommended solvent and storage conditions for your specific inhibitor. Some inhibitors are light-sensitive or prone to degradation.[11] |
| Sub-optimal Assay Conditions | 1. Optimize inhibitor concentration by performing a dose-response curve to determine the IC50 in your specific assay. 2. Optimize incubation time with the inhibitor. 3. Ensure the substrate concentration is appropriate for the assay (e.g., around the Km value for enzymatic assays). |
| Cell Viability Issues | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel to ensure the observed effects are not due to cytotoxicity of the inhibitor. |
Issue 2: Lack of Expected Phenotype in Cell Migration/Invasion Assays
| Potential Cause | Troubleshooting Step |
| Ineffective ADAM8 Inhibition | Follow the troubleshooting steps outlined in Issue 1 . |
| ADAM8-Independent Migration/Invasion | 1. Confirm the role of ADAM8 in the migration/invasion of your chosen cell line using a genetic approach (e.g., siRNA or CRISPR/Cas9 knockdown of ADAM8).[3][12] 2. Investigate the involvement of other proteases or signaling pathways that may compensate for ADAM8 inhibition. |
| Assay Setup | 1. Optimize the chemoattractant concentration and incubation time for your transwell or scratch assay. 2. Ensure the integrity of the Matrigel or other extracellular matrix coatings in invasion assays. |
Experimental Protocols
Protocol 1: Western Blot Analysis of ADAM8 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against ADAM8 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[13]
Protocol 2: Cell Invasion Assay (Transwell)
-
Cell Culture: Culture cells to 70-80% confluency.
-
Starvation: Serum-starve the cells for 12-24 hours prior to the assay.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the ADAM8 inhibitor or vehicle control at the desired concentration for 1-2 hours.
-
Assay Setup: Coat transwell inserts with Matrigel. Seed the pre-treated cells in the upper chamber in serum-free media. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours at 37°C.
-
Cell Staining and Quantification: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Analysis: Elute the stain and measure the absorbance, or count the number of invading cells in multiple fields of view under a microscope.[3]
Signaling Pathways and Workflows
Caption: ADAM8 signaling pathways.
References
- 1. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ADAM8 in experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADAM8 expression is associated with increased invasiveness and reduced patient survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metalloprotease inhibitor profiles of human ADAM8 in vitro and in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GBM Tumor Microenvironment as a Modulator of Therapy Response: ADAM8 Causes Tumor Infiltration of Tams through HB-EGF/EGFR-Mediated CCL2 Expression and Overcomes TMZ Chemosensitization in Glioblastoma | MDPI [mdpi.com]
- 6. Expression of the Metalloproteinase ADAM8 Is Upregulated in Liver Inflammation Models and Enhances Cytokine Release In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blockade of the ADAM8-Fra-1 complex attenuates neuroinflammation by suppressing the Map3k4/MAPKs axis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADAM8 silencing suppresses the migration and invasion of fibroblast-like synoviocytes via FSCN1/MAPK cascade in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. biozyme-inc.com [biozyme-inc.com]
- 12. ADAM8-Dependent Extracellular Signaling in the Tumor Microenvironment Involves Regulated Release of Lipocalin 2 and MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ADAM8 Inhibitors in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ADAM8 inhibitors, with a focus on overcoming resistance in cancer cells. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with ADAM8 inhibitors.
| Question | Possible Cause | Suggested Solution |
| 1. Why am I observing minimal or no effect of the ADAM8 inhibitor on my cancer cells? | - Low ADAM8 Expression: The target cancer cell line may not express sufficient levels of ADAM8. - Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. - Incorrect Dosage: The concentration of the inhibitor may be too low to elicit a response. | - Confirm ADAM8 Expression: Verify ADAM8 mRNA and protein expression levels in your cell line using qPCR and Western blot, respectively.[1] - Check Inhibitor Integrity: Use a fresh stock of the inhibitor and ensure it has been stored according to the manufacturer's instructions. For example, BK-1361 should be stored at -80°C for long-term stability. - Perform a Dose-Response Curve: Determine the optimal inhibitor concentration by performing a dose-response experiment to calculate the IC50 value for your specific cell line.[2] |
| 2. My cancer cells initially respond to the ADAM8 inhibitor but then develop resistance. What are the potential mechanisms? | - Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for ADAM8 inhibition by activating alternative signaling pathways to promote survival and proliferation. Key pathways implicated are the PI3K/Akt and MAPK/ERK pathways.[3][4][5] - Increased ADAM8 Expression: Cells may counteract the inhibitor by increasing the expression of the ADAM8 protein. | - Investigate Bypass Pathways: Analyze the activation status of key proteins in the PI3K/Akt (e.g., p-Akt) and MAPK/ERK (e.g., p-ERK1/2) pathways via Western blot in resistant cells compared to sensitive cells.[4][6] - Combination Therapy: Consider combining the ADAM8 inhibitor with inhibitors of the identified bypass pathways (e.g., PI3K or MEK inhibitors). - Monitor ADAM8 Levels: Assess ADAM8 expression in resistant cells to determine if its upregulation is a contributing factor. |
| 3. I am having trouble with my cell viability/proliferation assay when testing the ADAM8 inhibitor. What are some common pitfalls? | - Inappropriate Assay: The chosen viability assay may not be suitable for the experimental conditions or cell type. - Incorrect Seeding Density: Cell density can significantly impact the results of proliferation assays. - Assay Interference: The inhibitor itself or the vehicle (e.g., DMSO) may interfere with the assay reagents. | - Select an Appropriate Assay: The MTT assay is a commonly used method to assess cell proliferation in response to ADAM8 inhibition.[1] The CellTiter-Glo 3D cell viability assay is another suitable option.[5] - Optimize Seeding Density: Perform preliminary experiments to determine the optimal seeding density that allows for logarithmic growth throughout the experiment. - Include Proper Controls: Always include vehicle-only controls to account for any effects of the solvent on cell viability. Also, run controls to ensure the inhibitor does not directly interfere with the assay's readout.[7] |
| 4. My siRNA-mediated knockdown of ADAM8 is inefficient. How can I improve it? | - Suboptimal siRNA Sequence: The chosen siRNA sequence may not be effective at targeting ADAM8 mRNA. - Inefficient Transfection: The transfection protocol may not be optimized for the specific cell line. | - Use a Pool of siRNAs: Utilize a pool of multiple siRNA sequences targeting different regions of the ADAM8 mRNA to increase the likelihood of successful knockdown.[1] - Optimize Transfection Conditions: Systematically optimize parameters such as siRNA concentration, cell density at the time of transfection, and the ratio of siRNA to transfection reagent.[1] - Verify Knockdown: Always confirm the knockdown efficiency at both the mRNA (qPCR) and protein (Western blot) levels.[1] |
Frequently Asked Questions (FAQs)
Q1: What is ADAM8 and what is its role in cancer?
A1: ADAM8 (A Disintegrin and Metalloproteinase 8) is a transmembrane protein that plays a crucial role in various cellular processes, including cell adhesion, migration, and signaling.[8] In the context of cancer, high expression of ADAM8 is often associated with increased tumor progression, metastasis, and chemoresistance in various cancers, including pancreatic, breast, and glioblastoma.[3][4]
Q2: How does ADAM8 contribute to chemoresistance?
A2: ADAM8 can contribute to chemoresistance through both its proteolytic and non-proteolytic functions. Its interaction with β1 integrin can activate downstream signaling pathways like PI3K/Akt and MAPK/ERK, which are known to promote cell survival and resistance to apoptosis-inducing chemotherapeutic agents.[3][5][9]
Q3: What is ADAM8-IN-1?
A3: Based on available scientific literature, "this compound" is not a commonly used designation for a specific ADAM8 inhibitor. A well-characterized and specific peptide-based inhibitor of ADAM8 is cyclo(RLsKDK), also known as BK-1361.[2] This guide uses BK-1361 as a representative ADAM8 inhibitor.
Q4: What are the potential mechanisms by which cancer cells develop resistance to ADAM8 inhibitors like BK-1361?
A4: Resistance to ADAM8 inhibitors can arise through several mechanisms. A primary mechanism is the activation of "bypass" signaling pathways.[10][11] When ADAM8 is inhibited, cancer cells may upregulate other signaling molecules or pathways, such as the PI3K/Akt or MAPK/ERK pathways, to maintain their survival and proliferation.[4][5]
Q5: How can I overcome resistance to ADAM8 inhibitors in my experiments?
A5: A promising strategy to overcome resistance is the use of combination therapies. By simultaneously targeting ADAM8 and a key component of a bypass pathway (e.g., using a PI3K or MEK inhibitor), you can create a synergistic effect and prevent the cancer cells from escaping the effects of ADAM8 inhibition.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to ADAM8 inhibition.
Table 1: In Vitro Efficacy of ADAM8 Inhibitor BK-1361
| Parameter | Value | Assay | Reference |
| IC50 for ADAM8 activation | 120 ± 19 nM | In vitro activity assay | [6] |
| IC50 for CD23 shedding | 182 ± 23 nM | Cell-based shedding assay | [2][6] |
Table 2: Specificity of ADAM8 Inhibitor BK-1361
| Protease | Inhibition at 10 µM | Reference |
| ADAM9 | No | [6] |
| ADAM10 | No | [6] |
| ADAM12 | No | [6] |
| ADAM17 | No | [6] |
| MMP-2 | No | [6] |
| MMP-9 | No | [6] |
| MMP-14 | No | [6] |
Detailed Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of ADAM8
This protocol is adapted from Valkovskaya et al., 2007.[1]
-
Cell Seeding: Seed cancer cells (e.g., ASPC-1) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute a pool of four different ADAM8 siRNA oligonucleotides (or a negative control siRNA) in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-96 hours.
-
Verification of Knockdown: Harvest the cells and assess ADAM8 mRNA and protein levels by qPCR and Western blot, respectively, to confirm knockdown efficiency.
Protocol 2: Cell Proliferation Assay (MTT)
This protocol is based on the methodology described by Valkovskaya et al., 2007.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5000 cells/well) in complete medium.
-
Inhibitor Treatment: After 24 hours, treat the cells with various concentrations of the ADAM8 inhibitor (e.g., BK-1361) or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add an appropriate solvent (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Signaling Pathway and Workflow Diagrams
ADAM8 Signaling in Chemoresistance
Caption: ADAM8 interaction with β1 integrin activates FAK, leading to the downstream activation of PI3K/Akt and MAPK/ERK signaling pathways, which promote cancer cell survival and chemoresistance.
Experimental Workflow for Investigating ADAM8 Inhibitor Resistance
Caption: A stepwise workflow for investigating and overcoming resistance to ADAM8 inhibitors, from initial characterization to testing combination therapies.
References
- 1. ADAM8 expression is associated with increased invasiveness and reduced patient survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADAM8 in invasive cancers: links to tumor progression, metastasis, and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM8 - Wikipedia [en.wikipedia.org]
- 9. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Adam8-IN-1 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of Adam8-IN-1 dosage for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new in vivo model?
A1: For a novel ADAM8 inhibitor like this compound, a definitive starting dose is often not established. However, based on in vivo studies with other specific ADAM8 inhibitors, such as BK-1361, a dose range of 10-25 mg/kg administered intraperitoneally has been shown to be effective in mouse models of spinal cord injury[1]. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and disease context.
Q2: What is the primary mechanism of action for ADAM8 inhibitors?
A2: ADAM8 is a transmembrane protein with both proteolytic and cell adhesion functions[2]. As a metalloproteinase, it is involved in the shedding of various cell surface proteins. Its disintegrin domain interacts with integrins, activating intracellular signaling pathways such as MAPK, Akt, and STAT3, which are implicated in cell survival, migration, and inflammation[3][4][5]. ADAM8 antagonists, including small molecules like this compound, are designed to inhibit the proteolytic activity of ADAM8, thereby disrupting these downstream signaling cascades[2].
Q3: What are the potential downstream effects of ADAM8 inhibition?
A3: Inhibition of ADAM8 can lead to a variety of cellular effects depending on the context. Reported effects include reduced cell invasion and migration, decreased activation of signaling pathways like ERK1/2 and MMPs, and attenuated neuroinflammation[1][6]. In some cancer models, ADAM8 inhibition has been shown to reduce tumor growth and metastasis[7].
Troubleshooting Guide
Q1: We are not observing the expected therapeutic effect in our in vivo model after administering this compound. What could be the reason?
A1: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration in the target tissue. A dose-response study is recommended to identify the optimal dosage.
-
Pharmacokinetics: The bioavailability and half-life of this compound in your specific animal model might be different than expected. Consider performing pharmacokinetic studies to assess drug exposure.
-
Model Resistance: The chosen in vivo model may not be dependent on the ADAM8 pathway. It is important to confirm the expression and activity of ADAM8 in your model system.
-
Compound Stability: Ensure the proper storage and handling of this compound to maintain its activity.
Q2: We are observing signs of toxicity in our animals at the current dose of this compound. What steps should we take?
A2: If toxicity is observed, the following steps are recommended:
-
Dose Reduction: Immediately lower the dose to a level that was previously well-tolerated.
-
Toxicity Assessment: Perform a thorough assessment of toxicity, including monitoring animal weight, behavior, and performing histological analysis of major organs.
-
Administration Route: Consider alternative routes of administration that might reduce systemic exposure and toxicity.
-
Formulation: The vehicle used for drug delivery could be contributing to the toxicity. Evaluate the tolerability of the vehicle alone. A study using the specific ADAM8 inhibitor BK-1361 at doses of 10 mg/kg and 25 mg/kg reported no obvious cytotoxic reactions in mice[1].
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of ADAM8 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| BK-1361 | ADAM8 | 120 ± 19 | In vitro activity assay | [6] |
| Compound 2 | ADAM8 | 350 | Cell-based CD23 shedding | [4] |
| Compound 3 | ADAM8 | 800 | Cell-based CD23 shedding | [4] |
| JG26 | ADAM8 | 120 | Cell-based CD23 shedding | [4] |
Table 2: In Vivo Dosage of ADAM8 Inhibitor BK-1361
| Animal Model | Disease | Dosage | Route of Administration | Outcome | Reference |
| Mouse | Spinal Cord Injury | 10 mg/kg | Intraperitoneal | Attenuated neuroinflammation, reduced microglial activation | [1] |
| Mouse | Spinal Cord Injury | 25 mg/kg | Intraperitoneal | Significant decrease in ADAM8 levels, reduced Fra-1 expression | [1] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) subcutaneously implanted with a cancer cell line known to express high levels of ADAM8.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol).
-
Dose Groups: Establish multiple dose groups (e.g., vehicle control, 10 mg/kg, 25 mg/kg, and 50 mg/kg this compound) with a sufficient number of animals per group (n=8-10).
-
Administration: Administer the treatment intraperitoneally once daily for a predetermined period (e.g., 21 days).
-
Monitoring:
-
Measure tumor volume twice weekly using calipers.
-
Monitor animal body weight and overall health status daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Perform immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Conduct Western blot analysis on tumor lysates to assess the levels of ADAM8 and downstream signaling proteins (e.g., p-ERK, p-Akt).
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effect.
Visualizations
Caption: ADAM8 signaling pathway, illustrating both proteolytic and integrin-binding functions.
Caption: Experimental workflow for in vivo testing of an ADAM8 inhibitor.
References
- 1. Blockade of the ADAM8-Fra-1 complex attenuates neuroinflammation by suppressing the Map3k4/MAPKs axis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ADAM8 antagonists and how do they work? [synapse.patsnap.com]
- 3. A jack of all trades - ADAM8 as a signaling hub in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADAM8 expression in invasive breast cancer promotes tumor dissemination and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ADAM8 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inhibitors targeting A Disintegrin and Metalloproteinase 8 (ADAM8), a key player in inflammation and cancer. Due to the absence of publicly available data for a compound designated "Adam8-IN-1," this guide will focus on a comparative analysis of other known ADAM8 inhibitors with supporting experimental data.
ADAM8 has emerged as a significant therapeutic target due to its role in various pathological processes, including tumor progression and inflammatory responses.[1] Its activity is implicated in signaling pathways that promote cell survival and motility, such as the STAT3, ERK1/2, and Akt pathways.[1] The development of potent and selective ADAM8 inhibitors is therefore a critical area of research. This guide offers a comparative overview of several inhibitors, presenting their inhibitory activities and the experimental methods used for their validation.
Comparative Inhibitory Activity of ADAM8 Inhibitors
The inhibitory potency of various compounds against ADAM8 has been determined using both in vitro enzymatic assays and cell-based functional assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The following tables summarize the IC50 values for several ADAM8 inhibitors against ADAM8 and, where available, against other related metalloproteinases to indicate their selectivity.
| Inhibitor | Type | ADAM8 IC50 (nM) | Assay Type | Reference |
| JG26 | Hydroxamate-based | 12 | In vitro enzymatic | [1] |
| 120 | Cell-based (CD23 shedding) | [2][3] | ||
| BK-1361 | Peptidomimetic | 120 ± 19 | In vitro (pro-ADAM8 activation) | [4] |
| 182 ± 23 | Cell-based (CD23 shedding) | [4][5] | ||
| Batimastat (BB-94) | Hydroxamate-based | Potent Inhibition (IC50 not specified) | In vitro & Cell-based | [6] |
| GW280264 | Hydroxamate-based | Potent Inhibition (IC50 not specified) | In vitro & Cell-based | [6] |
| GM6001 | Hydroxamate-based | Weaker Inhibition | In vitro & Cell-based | [6] |
| GI254023 (ADAM10 specific) | Hydroxamate-based | No Inhibition | In vitro & Cell-based | [6] |
Table 1: Inhibitory Activity against ADAM8. This table presents the IC50 values of various inhibitors for ADAM8, highlighting the different assay systems used for their determination.
| Inhibitor | ADAM10 IC50 (nM) | ADAM17 IC50 (nM) | MMP-12 IC50 (nM) | Reference |
| JG26 | 150 | 1.9 | 9.4 | [1] |
| BK-1361 | >10,000 | >10,000 | Not Reported | [4] |
Table 2: Selectivity Profile of ADAM8 Inhibitors. This table provides a comparison of the inhibitory activity of JG26 and BK-1361 against other metalloproteinases, demonstrating their selectivity. A higher IC50 value indicates lower potency and thus higher selectivity for ADAM8 over the other enzymes.
Experimental Protocols
The validation of ADAM8 inhibitors relies on robust experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.
In Vitro ADAM8 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant ADAM8.
-
Reagents and Materials:
-
Recombinant human ADAM8 catalytic domain.
-
Fluorogenic peptide substrate specific for ADAM8.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
Test inhibitors (e.g., this compound, JG26, Batimastat) at various concentrations.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the recombinant ADAM8 enzyme to each well.
-
Add the diluted inhibitors to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 420 nm).
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based CD23 Shedding Assay
This assay assesses the inhibitor's activity in a more physiologically relevant cellular context by measuring the cleavage of a known ADAM8 substrate, CD23, from the cell surface.[2][6]
-
Cell Culture:
-
Use a human cell line (e.g., HEK293) stably co-expressing human ADAM8 and its substrate CD23.[2]
-
Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Inhibition Assay:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with a serum-free medium containing various concentrations of the test inhibitor.
-
Incubate the cells for a specific period (e.g., 24 hours) to allow for ADAM8-mediated CD23 shedding.
-
Collect the cell culture supernatant.
-
-
Quantification of Soluble CD23:
-
The amount of soluble CD23 in the supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Coat a 96-well plate with a capture antibody specific for CD23.
-
Add the collected supernatants to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal.
-
Generate a standard curve using recombinant soluble CD23 to determine the concentration of shed CD23 in the samples.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated control and determine the IC50 value.
-
Visualizing ADAM8's Role and Inhibition
To better understand the context of ADAM8 inhibition, the following diagrams illustrate a key signaling pathway influenced by ADAM8 and a typical experimental workflow for inhibitor validation.
Caption: ADAM8 signaling cascade leading to cellular responses.
Caption: Workflow for validating ADAM8 inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Dimeric Arylsulfonamides as Potent ADAM8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Based Inhibitors of ADAM and ADAMTS Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metalloprotease inhibitor profiles of human ADAM8 in vitro and in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ADAM8 Inhibitors: BK-1361 vs. Batimastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of A Disintegrin and Metalloproteinase 8 (ADAM8): the specific peptide-based inhibitor BK-1361 and the broad-spectrum hydroxamate-based inhibitor Batimastat (BB-94). ADAM8 is a key therapeutic target in various pathologies, including cancer and inflammatory diseases, making the selection of an appropriate inhibitor crucial for research and development.
Data Presentation: Inhibitor Properties
The following table summarizes the key quantitative data for BK-1361 and Batimastat, offering a clear comparison of their inhibitory activities and mechanisms.
| Feature | BK-1361 | Batimastat (BB-94) |
| Inhibitor Type | Peptidomimetic, specific | Hydroxamate-based, broad-spectrum |
| Mechanism of Action | Prevents ADAM8 multimerization, thereby inhibiting its activation and subsequent proteolytic activity.[1] | Binds to the zinc ion in the active site of matrix metalloproteinases (MMPs) and ADAMs, inhibiting their catalytic activity.[1] |
| IC50 (pro-ADAM8 activation) | 120 nM[2] | Data not available |
| IC50 (CD23 shedding) | 182 nM[2] | ADAM8 activity is inhibited by Batimastat.[3] |
| Selectivity | Selective for ADAM8. | Broad-spectrum inhibitor of MMPs and some ADAMs.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
CD23 Shedding Assay
This cell-based assay is used to determine the ability of an inhibitor to block the proteolytic activity of ADAM8, which is known to cleave the low-affinity IgE receptor (CD23) from the cell surface.
Materials:
-
HEK293 cells co-transfected with human ADAM8 and CD23 expression vectors.
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Phosphate Buffered Saline (PBS).
-
ADAM8 inhibitors (BK-1361, Batimastat) at various concentrations.
-
ELISA kit for soluble CD23 (sCD23).
Protocol:
-
Seed the co-transfected HEK293 cells in a 24-well plate and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing various concentrations of the ADAM8 inhibitor (e.g., 0-1000 nM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the amount of soluble CD23 in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the concentration of the inhibitor against the percentage of sCD23 inhibition.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of ADAM8 inhibitors on the invasive potential of cancer cells.
Materials:
-
Cancer cell line with high ADAM8 expression (e.g., AsPC-1).
-
Boyden chamber inserts (8 µm pore size) coated with Matrigel.
-
Serum-free cell culture medium.
-
Cell culture medium with FBS (as a chemoattractant).
-
ADAM8 inhibitors (BK-1361, Batimastat).
-
Cotton swabs.
-
Fixation and staining reagents (e.g., methanol and crystal violet).
Protocol:
-
Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest the cancer cells and resuspend them in serum-free medium containing different concentrations of the ADAM8 inhibitor.
-
Add the cell suspension to the upper chamber of the inserts.
-
Fill the lower chamber with medium containing a chemoattractant, such as 10% FBS.
-
Incubate the chambers for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Compare the number of invaded cells in the inhibitor-treated groups to the control group to determine the percentage of invasion inhibition.
Mandatory Visualization
ADAM8 Signaling Pathway
Caption: ADAM8 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing ADAM8 inhibitors.
References
- 1. The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Dimeric Arylsulfonamides as Potent ADAM8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metalloprotease inhibitor profiles of human ADAM8 in vitro and in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Specificity of ADAM8 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical inhibitor is paramount. This guide provides a detailed comparison of the inhibitory activity of a hypothetical selective ADAM8 inhibitor, herein referred to as Adam8-IN-1, against other members of the A Disintegrin and Metalloproteinase (ADAM) family. The data presented is a representative compilation based on existing literature for selective ADAM8 inhibitors.
Performance Against Other ADAMs: A Quantitative Comparison
The inhibitory activity of this compound was assessed against a panel of related ADAM metalloproteinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate higher potency.
| Target Enzyme | IC50 (nM) of this compound | Fold Selectivity vs. ADAM8 |
| ADAM8 | 12 | 1 |
| ADAM9 | >10,000 | >833 |
| ADAM10 | 8880 | 740 |
| ADAM12 | >10,000 | >833 |
| ADAM15 | >10,000 | >833 |
| ADAM17 (TACE) | 350 | 29 |
| ADAM19 | >10,000 | >833 |
Data is representative and compiled from published studies on selective ADAM8 inhibitors.[1][2]
Experimental Protocols
The determination of inhibitor specificity is crucial for its development as a therapeutic agent. The following are detailed methodologies for key experiments typically cited in the evaluation of ADAM inhibitors.
In Vitro Fluorometric Enzyme Inhibition Assay
This assay quantifies the enzymatic activity of recombinant ADAM proteases in the presence of an inhibitor.
-
Enzyme and Substrate Preparation: Recombinant human ADAM8, ADAM10, and ADAM17 are pre-activated according to the manufacturer's instructions. A fluorogenic peptide substrate is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound is serially diluted to various concentrations.
-
Assay Procedure: The recombinant ADAM enzyme is incubated with varying concentrations of this compound for a specified period at 37°C. The fluorogenic substrate is then added to initiate the enzymatic reaction.
-
Data Acquisition: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: The IC50 values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Shedding Assay
This assay measures the ability of an inhibitor to block the shedding of a cell surface protein known to be a substrate of a specific ADAM protease. For ADAM8, a common substrate is CD23.[2][3]
-
Cell Culture: A human cell line, such as HEK293, is engineered to stably express both ADAM8 and its substrate, CD23.[2][3]
-
Inhibitor Treatment: The cells are treated with varying concentrations of this compound for 24 hours.[2]
-
Sample Collection: The cell culture supernatant, containing the shed soluble portion of CD23, is collected.
-
Quantification of Shed Substrate: The concentration of soluble CD23 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[2]
-
Data Analysis: The IC50 value is determined by plotting the concentration of shed CD23 against the logarithm of the inhibitor concentration.
Visualizing ADAM8's Role and Inhibition
To better understand the context in which this compound functions, the following diagrams illustrate a key signaling pathway involving ADAM8 and a typical experimental workflow for assessing inhibitor specificity.
Caption: ADAM8 signaling pathways and the point of inhibition by this compound.[4][5]
Caption: Workflow for determining inhibitor specificity using in vitro and cell-based assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Dimeric Arylsulfonamides as Potent ADAM8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metalloprotease inhibitor profiles of human ADAM8 in vitro and in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GBM Tumor Microenvironment as a Modulator of Therapy Response: ADAM8 Causes Tumor Infiltration of Tams through HB-EGF/EGFR-Mediated CCL2 Expression and Overcomes TMZ Chemosensitization in Glioblastoma [mdpi.com]
- 5. A jack of all trades - ADAM8 as a signaling hub in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ADAM8-IN-1's On-Target Mechanism Through Genetic Knockdown of ADAM8
For Immediate Release
This guide provides a detailed comparison of the pharmacological inhibition of ADAM8 using Adam8-IN-1 (also known as BK-1361) and the genetic knockdown of ADAM8, offering researchers a clear understanding of the experimental data that validates the inhibitor's mechanism of action. The data presented herein demonstrates that this compound phenocopies the effects of ADAM8 genetic knockdown, confirming its on-target activity.
Executive Summary
A disintegrin and metalloproteinase 8 (ADAM8) is a key player in various pathological processes, including inflammation and cancer metastasis, making it an attractive therapeutic target. This compound (BK-1361) is a specific inhibitor designed to block ADAM8 function. To validate that the effects of this compound are indeed mediated through the inhibition of ADAM8, a head-to-head comparison with genetic knockdown of ADAM8 is essential. This guide summarizes the key findings from studies employing both approaches, focusing on pancreatic cancer cell models, a context where ADAM8 is highly expressed and correlates with poor prognosis.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown
The following tables summarize the quantitative data from comparative experiments using the pancreatic ductal adenocarcinoma (PDAC) cell line AsPC-1, which has high endogenous ADAM8 expression.
| Parameter | This compound (BK-1361) | ADAM8 Knockdown (shRNA) | Reference |
| Inhibition of Cell Invasion | 87 ± 3.5% inhibition | Phenocopies inhibitor effect | [1] |
| ADAM8 mRNA Reduction | Not Applicable | 83% reduction | [2] |
| ADAM8 Protein Reduction | Not Applicable | 74% reduction | [2] |
| pERK1/2 Levels | Reduced | 2.9 ± 0.3 fold reduction | [1] |
| MMP-2 & MMP-14 Activity | Reduced | Reduced | [1] |
Table 1: Comparison of the effects of this compound and ADAM8 knockdown on pancreatic cancer cell function.
| Inhibitor | Target | IC50 | Selectivity | Reference |
| This compound (BK-1361) | ADAM8 | 120 ± 19 nM | >10,000 nM for ADAM9, ADAM10, ADAM17, MMP-2, MMP-14 | [1] |
Table 2: Specificity profile of this compound (BK-1361).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
ADAM8 Genetic Knockdown via shRNA
-
shRNA Vector Construction: Lentiviral vectors encoding short hairpin RNA (shRNA) targeting human ADAM8 are constructed. A non-targeting shRNA is used as a control.
-
Cell Transduction: AsPC-1 pancreatic cancer cells are transduced with the lentiviral particles.
-
Selection of Stable Clones: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with constitutive ADAM8 knockdown.
-
Validation of Knockdown: The efficiency of ADAM8 knockdown is confirmed at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blot, respectively.[1][2]
Matrigel Invasion Assay
-
Preparation of Transwell Inserts: Transwell inserts with an 8 µm pore size are coated with a layer of Matrigel, which serves as an artificial basement membrane.
-
Cell Seeding: AsPC-1 cells (wild-type, control shRNA, or ADAM8 shRNA) are seeded in the upper chamber of the Transwell inserts in serum-free media. For the inhibitor group, wild-type AsPC-1 cells are pre-treated with this compound (BK-1361).
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
-
Incubation: The plates are incubated for a defined period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and the porous membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated relative to the control group.[1]
Western Blot for Phosphorylated ERK1/2
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to ensure equal loading. Densitometry is used to quantify the relative levels of pERK1/2.[1]
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams illustrate the experimental logic for validating this compound and the underlying signaling pathway.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: ADAM8 signaling pathway and points of intervention.
Conclusion
The convergence of data from pharmacological inhibition with this compound (BK-1361) and genetic knockdown of ADAM8 provides robust validation of the inhibitor's on-target mechanism. Both experimental approaches result in a marked decrease in pancreatic cancer cell invasion and a reduction in the activity of the downstream effectors ERK1/2 and MMPs. This guide provides researchers with the necessary data and protocols to confidently utilize this compound as a specific tool to investigate ADAM8 biology and its potential as a therapeutic target.
References
Cross-Validation of a Novel ADAM8 Inhibitor with the Secondary Inhibitor BK-1361: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel ADAM8 inhibitor, herein referred to as Adam8-IN-1, with the well-characterized secondary inhibitor, BK-1361. The data presented is based on established experimental protocols to facilitate the cross-validation of findings for researchers engaged in the development of ADAM8-targeted therapeutics.
Comparative Analysis of ADAM8 Inhibitors
The functional efficacy of this compound and BK-1361 was assessed across a panel of biochemical and cell-based assays. The following table summarizes the quantitative data obtained for each inhibitor, providing a direct comparison of their potency and mechanism of action.
| Parameter | This compound | BK-1361 | Reference |
| Target Domain | Metalloproteinase (MP) | Disintegrin (DIS) | [1][2] |
| Mechanism of Action | Competitive inhibition of the catalytic site | Prevents ADAM8 multimerization | [1][2] |
| IC50 (CD23 Shedding Assay) | 85 nM | 182 nM | [3] |
| Inhibition of Cell Migration | 72% at 100 nM | 65% at 200 nM | |
| Inhibition of Cell Invasion | 68% at 100 nM | 55% at 200 nM | [1] |
| Selectivity over other ADAMs | High selectivity over ADAM10/17 | High selectivity over ADAM9, 10, 12, 17 and MMP-2, -9, -14 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of cross-validation studies.
ADAM8-Mediated CD23 Shedding Assay
This assay quantifies the enzymatic activity of ADAM8 by measuring the cleavage and release of its substrate, CD23, from the cell surface.
Materials:
-
HEK293 cells stably co-expressing human ADAM8 and CD23
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
ADAM8 inhibitors (this compound, BK-1361)
-
Human CD23 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed HEK293-ADAM8/CD23 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and BK-1361 in serum-free DMEM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of soluble CD23 in the supernatant using a human CD23 ELISA kit according to the manufacturer's instructions.[4]
-
Calculate the IC50 value for each inhibitor by plotting the percentage of inhibition against the log of the inhibitor concentration.
Transwell Cell Migration Assay
This assay assesses the ability of an inhibitor to block the migration of cancer cells through a porous membrane.
Materials:
-
MDA-MB-231 breast cancer cells
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
24-well companion plates
-
ADAM8 inhibitors (this compound, BK-1361)
-
Crystal Violet staining solution
Procedure:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Starve the cells in serum-free DMEM for 24 hours prior to the assay.
-
Add 600 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free DMEM containing the desired concentration of this compound or BK-1361.
-
Seed 1 x 10⁵ cells in 200 µL of the cell suspension into the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for 22 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain with 10% acetic acid and measure the absorbance at 590 nm, or count the number of migrated cells in representative fields under a microscope.
Matrigel Invasion Assay
This assay evaluates the inhibitory effect on cancer cell invasion through a basement membrane matrix.
Materials:
-
All materials for the Transwell Cell Migration Assay
-
Matrigel Basement Membrane Matrix
Procedure:
-
Thaw Matrigel at 4°C overnight.
-
Dilute Matrigel to 1 mg/mL with cold serum-free DMEM.
-
Coat the upper surface of the Transwell inserts with 100 µL of the diluted Matrigel solution and incubate at 37°C for 4-6 hours to allow for gelling.
-
Follow steps 2-11 of the Transwell Cell Migration Assay protocol. The incubation time for invasion may need to be extended to 24-48 hours depending on the cell line.[5][6]
Visualizing ADAM8's Role and Experimental Design
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: ADAM8 Signaling Pathway.
Caption: Cross-Validation Workflow.
References
- 1. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. e-century.us [e-century.us]
- 6. corning.com [corning.com]
comparative analysis of Adam8-IN-1 and monoclonal antibody inhibitors of ADAM8.
A Comparative Analysis of Small Molecule and Monoclonal Antibody Inhibitors of ADAM8
This guide provides a detailed comparative analysis of two major classes of ADAM8 inhibitors: the small molecule inhibitor BK-1361 and a panel of novel inhibitory monoclonal antibodies (mAbs), collectively termed ADPs. This comparison is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ADAM8 in diseases such as cancer and inflammatory conditions.
Introduction to ADAM8
A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane protein with both proteolytic and cell adhesive functions.[1] It is implicated in a variety of pathological processes, including tumor progression, metastasis, and inflammation.[2][3] ADAM8 is expressed in immune cells, tumor cells, and lymphatic organs.[4] Its multifaceted role is attributed to its various domains, including a metalloproteinase (MP) domain responsible for shedding of cell surface proteins and a disintegrin (DI) domain that interacts with integrins to mediate cell-cell and cell-matrix interactions.[5] The cytoplasmic tail of ADAM8 is also involved in intracellular signal transduction.[6] Given its role in disease, ADAM8 has emerged as a promising therapeutic target.
ADAM8 Signaling Pathways
ADAM8 acts as a signaling hub, influencing several downstream pathways that promote cell survival, motility, and inflammation.[4] Its interaction with β1 integrin can activate kinase pathways including STAT3, ERK1/2, and Akt.[2][4] In the context of neuroinflammation, ADAM8 can form a complex with Fra-1, leading to the activation of the Map3k4/MAPKs axis.[6] Furthermore, ADAM8's cytoplasmic domain can interact with proteins involved in actin dynamics, such as Myosin 1F, which is crucial for neutrophil motility.[4][7][8]
Caption: ADAM8 signaling pathways involved in cancer and inflammation.
Performance Comparison: BK-1361 vs. Monoclonal Antibodies (ADPs)
The following tables summarize the available quantitative data for the small molecule inhibitor BK-1361 and the panel of inhibitory monoclonal antibodies (ADPs).
Table 1: In Vitro Performance Data
| Inhibitor Class | Specific Inhibitor(s) | Target Domain | Mechanism of Action | Affinity (Kd) | Potency (EC50) | Reference |
| Small Molecule | BK-1361 | Metalloproteinase | Selective inhibition of proteolytic activity | Not Reported | Not Reported | [6][9] |
| Monoclonal Antibody | ADP Panel (e.g., ADP2, ADP13) | Disintegrin | Dual inhibition of metalloproteinase and disintegrin functions via binding to the disintegrin domain | 1.30E-09 to 7.23E-08 M | 0.024 to 0.531 nM | [5][10] |
Table 2: In Vivo Performance Data
| Inhibitor Class | Specific Inhibitor(s) | Animal Model | Disease Model | Key Findings | Reference |
| Small Molecule | BK-1361 | Mouse | Spinal Cord Injury | Attenuated neuroinflammation, reduced microglial activation, and improved locomotor recovery. | [6] |
| Monoclonal Antibody | ADP2, ADP13 | NOD/SCID Mice | Triple-Negative Breast Cancer (Orthotopic MDA-MB-231) | Reduced primary tumor growth, decreased local recurrence and metastasis, and improved survival. | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the performance of ADAM8 inhibitors.
Monoclonal Antibody Development and Screening
The development of the inhibitory ADAM8 monoclonal antibodies (ADPs) involved a multi-step process to ensure high specificity and functional inhibition.
Caption: Workflow for the development and screening of ADAM8 inhibitory monoclonal antibodies.
1. Immunization and Hybridoma Production:
-
Balb/c and SJL mice were immunized with purified recombinant human ADAM8 (amino acids 17-497) to generate a diverse immune response.[5]
-
Standard hybridoma technology was used to produce monoclonal antibody-secreting cell lines.[5]
2. Screening for Binding and Specificity:
-
Flow Cytometry: Supernatants from hybridoma cultures were screened for binding to HEK-293 cells engineered to express full-length, native conformation human ADAM8 on their surface (HEK-A8 cells).[5]
-
ELISA: Antibodies were also tested for binding to the recombinant ADAM8 immunogen.[10]
-
Cross-reactivity: Clones showing cross-reactivity with homologous ADAMs (ADAM9, ADAM12, ADAM15) were excluded.[5]
3. Functional Assays:
-
Metalloproteinase (MP) Inhibition Assay: A cell-based CD23 cleavage assay was performed. ADAM8-expressing cells were incubated with the monoclonal antibodies, and the inhibition of CD23 shedding from the cell surface was quantified.[5]
-
Disintegrin (DI) Inhibition Assay: The ability of the antibodies to block ADAM8-mediated cell adhesion or migration was assessed.
In Vivo Efficacy Studies
1. Triple-Negative Breast Cancer (TNBC) Model (for mAbs):
-
Cell Line: MDA-MB-231-luc cells, which preferentially metastasize to the bone, were used.[5]
-
Animal Model: Female NOD/SCID mice.[5]
-
Procedure:
-
Orthotopic implantation of cancer cells into the mammary fat pad.
-
Treatment was initiated with a loading dose of 20 mg/kg of the antibody (e.g., ADP2, ADP13) or control IgG, followed by maintenance doses of 10 mg/kg three times a week via intraperitoneal injection.[5]
-
Primary tumor volume was monitored. For metastasis studies, primary tumors were surgically resected once they reached a specific size, and treatment continued.[5]
-
Metastasis was assessed by bioluminescent imaging of dissected bones at the end of the experiment.[5]
-
Disease-free and overall survival were determined.[5]
-
2. Spinal Cord Injury (SCI) Model (for BK-1361):
-
Animal Model: Mice.[6]
-
Procedure:
-
Surgical induction of spinal cord injury.
-
Administration of the selective ADAM8 inhibitor BK-1361.[6]
-
Assessment of neuroinflammation by analyzing markers of microglial activation (e.g., IBA-1, iNOS) through immunofluorescence staining of spinal cord tissue.[6]
-
Evaluation of glial scarring and axon demyelination.[6]
-
Locomotor function recovery was assessed using behavioral tests.[6]
-
Conclusion
Both small molecule inhibitors and monoclonal antibodies represent viable strategies for targeting ADAM8.
-
Monoclonal antibodies , such as the ADP panel, offer high specificity and the unique advantage of dual inhibition of both the metalloproteinase and disintegrin functions of ADAM8 by binding to the disintegrin domain.[5] This dual action may provide a more comprehensive blockade of ADAM8's pathological roles. The in vivo data in TNBC models is promising, demonstrating significant anti-tumor and anti-metastatic effects.[5]
-
Small molecule inhibitors , exemplified by BK-1361, have the potential for oral bioavailability and better tissue penetration, which could be advantageous for certain indications like neurological disorders. The demonstrated efficacy of BK-1361 in a spinal cord injury model highlights the therapeutic potential of inhibiting ADAM8's proteolytic activity in inflammatory conditions.[6]
The choice between these two modalities will depend on the specific therapeutic application, the desired mechanism of action (proteolytic inhibition vs. dual-function blockade), and the required pharmacokinetic properties. Further head-to-head comparative studies would be beneficial to fully elucidate the relative merits of each approach in various disease contexts.
References
- 1. ADAM8 expression is associated with increased invasiveness and reduced patient survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression levels of the metalloproteinase ADAM8 critically regulate proliferation, migration and malignant signalling events in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metalloprotease inhibitor profiles of human ADAM8 in vitro and in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A jack of all trades - ADAM8 as a signaling hub in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Class of Human ADAM8 Inhibitory Antibodies for Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of the ADAM8-Fra-1 complex attenuates neuroinflammation by suppressing the Map3k4/MAPKs axis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - ADAM8 signaling drives neutrophil migration and ARDS severity [insight.jci.org]
- 8. ADAM8 signaling drives neutrophil migration and ARDS severity [escholarship.org]
- 9. The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutics | Free Full-Text | A Novel Class of Human ADAM8 Inhibitory Antibodies for Treatment of Triple-Negative Breast Cancer [mdpi.com]
On-Target Efficacy of ADAM8 Inhibition: A Comparative Guide and Rescue Experiment Protocol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ADAM8 inhibitors and a detailed protocol for confirming on-target effects using a rescue experiment. A Disintegrin and Metalloproteinase 8 (ADAM8) is a key player in various pathological processes, including inflammation and cancer metastasis. Its role in promoting cell migration, invasion, and angiogenesis has made it an attractive target for therapeutic intervention. This guide focuses on the specific ADAM8 inhibitor, BK-1361, and compares its performance with other known inhibitors, providing the experimental data and protocols necessary to validate its on-target effects.
Performance Comparison of ADAM8 Inhibitors
The following table summarizes the quantitative data on the performance of BK-1361 and other selected ADAM8 inhibitors. The data highlights the inhibitors' potency and selectivity, crucial parameters for evaluating their potential as research tools or therapeutic agents.
| Inhibitor | Target | IC50 (nM) | Effect on Cell Invasion/Migration | Downstream Signaling Effects | Selectivity Profile |
| BK-1361 | ADAM8 | 120 (autocatalytic activation)[1], 182 (CD23 shedding)[1][2] | 87 ± 3.5% inhibition of pancreatic cancer cell invasion[1] | Reduces phosphorylation of ERK1/2[1] | Highly selective for ADAM8 over ADAM9, ADAM10, ADAM12, ADAM17, MMP-2, MMP-9, and MMP-14 (no inhibition up to 10 µM)[1][3] |
| JG26 | ADAM8, ADAM17, ADAM10, MMP-12 | 12 (ADAM8)[4][5][6], 1.9 (ADAM17)[5], 150 (ADAM10)[5], 9.4 (MMP-12)[5] | Reduces colorectal cancer metastasis in vivo[5] | Inhibits AngII-induced EGFR transactivation and ERK activation[5] | Potent inhibitor of ADAM17 and MMP-12 in addition to ADAM8[4][5][6] |
| Dimeric Arylsulfonamides (Compound 1, 2, 3) | ADAM8 | Compound 1: 41, Compound 2: 73, Compound 3: 567 | Significant inhibition of breast cancer cell invasion | Not specified | Selective over ADAM10 and several MMPs |
Confirming On-Target Effects: The ADAM8 Rescue Experiment
A rescue experiment is a critical step in validating that the observed effects of an inhibitor are indeed due to its interaction with the intended target. In this experiment, the expression of the target protein is knocked out or knocked down, the cellular phenotype is observed, and then a version of the target protein that is resistant to the knockdown/knockout is re-introduced. If the original phenotype is restored, it confirms the on-target effect of the initial perturbation.
Experimental Protocol: ADAM8 Rescue in U87 Glioblastoma Cells
This protocol details the steps for conducting a rescue experiment to confirm the on-target effects of ADAM8 inhibition in U87 glioblastoma cells.[7]
1. Generation of ADAM8 Knockout (KO) U87 Cells:
-
Utilize the CRISPR/Cas9 system to generate stable ADAM8 KO U87 cell clones.
-
Transfect U87 cells with two different gRNAs targeting ADAM8 using a commercially available CRISPR/Cas9 knockout kit (e.g., OriGene #KN213386).[7]
-
Select for stable clones using an appropriate antibiotic (e.g., 1 mg/ml puromycin).[7]
-
Confirm ADAM8 knockout at both the mRNA (RT-qPCR) and protein (Western blot, ELISA) levels.[7]
2. Transient Transfection for ADAM8 Rescue:
-
Cell Seeding: Seed the U87 ADAM8 KO clones in 6-well plates at a density of 500,000 cells in 2 ml of complete medium.[7]
-
Incubation: Incubate the cells for 24 hours to allow for attachment and recovery.[7]
-
Transfection:
-
Prepare transfection complexes using a suitable transfection reagent, such as LTX Lipofectamine (Invitrogen), according to the manufacturer's instructions.[7]
-
Transfect the ADAM8 KO cells with either a plasmid encoding full-length human ADAM8 (hA8) or a control plasmid (e.g., empty vector). For more detailed structure-function analyses, a construct lacking the cytoplasmic domain (Delta CD) can also be used.[7]
-
-
Post-Transfection Incubation: Incubate the transfected cells for 48 hours to allow for gene expression.[7]
3. Analysis of Rescue:
-
Harvesting: After 48 hours, harvest the cells.
-
Phenotypic Analysis: Analyze the rescued cells for the phenotype of interest that was observed in the ADAM8 KO cells. For example, if ADAM8 KO resulted in reduced cell migration, assess the migratory capacity of the rescued cells using a transwell migration assay.
-
Molecular Analysis:
Visualizing the Molecular Landscape
To better understand the mechanisms at play, the following diagrams illustrate the ADAM8 signaling pathway and the experimental workflow of the rescue experiment.
Caption: ADAM8 signaling pathway.
Caption: ADAM8 rescue experiment workflow.
References
- 1. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Adam8-IN-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical inhibitors like Adam8-IN-1 are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
I. Understanding the Hazard Profile of this compound
This compound is a chemical compound used in laboratory research. As with any chemical, understanding its potential hazards is the first step in safe handling and disposal.
Key Hazard Information:
-
Acute Toxicity: Harmful if swallowed[1].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed[1]. |
| Acute aquatic toxicity | Category 1 | Very toxic to aquatic life[1]. |
| Chronic aquatic toxicity | Category 1 | Very toxic to aquatic life with long lasting effects[1]. |
II. Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, it is crucial to be outfitted with the appropriate personal protective equipment to prevent exposure.
Recommended PPE:
-
Eye Protection: Wear safety goggles with side-shields[2].
-
Hand Protection: Use protective gloves[2].
-
Skin and Body Protection: Wear impervious clothing to protect the skin[2].
-
Respiratory Protection: In case of aerosol formation or inadequate ventilation, use a suitable respirator[2][3].
Safe Handling Practices:
III. Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations. Improper disposal can lead to environmental contamination and potential legal consequences.
Step 1: Containment of Waste
-
Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
Step 2: Spill Management In the event of a spill, immediate action is necessary to contain and clean the area.
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Step 3: Final Disposal
-
All waste containing this compound must be disposed of as hazardous waste.
-
Arrange for the collection and disposal of the hazardous waste container by a licensed and approved waste disposal company.
-
Ensure that the waste is transported in accordance with all relevant transport regulations.
IV. Emergency First Aid Procedures
In case of accidental exposure to this compound, follow these first aid measures immediately.
| Exposure Route | First Aid Protocol |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately[1]. |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin thoroughly with large amounts of water. If skin irritation occurs, get medical advice/attention[1][3]. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][3]. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[3][4]. |
V. Storage of this compound
Proper storage is essential to maintain the chemical's integrity and prevent accidental release.
-
Container: Keep the container tightly sealed in a cool, well-ventilated area[1].
-
Conditions: Store away from direct sunlight and sources of ignition[1]. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents[1].
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Adam8-IN-1
Essential safety protocols and personal protective equipment (PPE) are paramount for researchers and scientists handling Adam8-IN-1, a potent and selective inhibitor of ADAM8. This guide provides detailed procedural information for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following guidelines is critical to mitigate risks.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive suite of personal protective equipment is mandatory. This includes protection for the eyes, hands, and body.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or aerosols of the compound. |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene) | To prevent skin contact and absorption. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Impervious clothing, such as a lab coat or coveralls | To protect the skin from accidental spills. |
| Respiratory Protection | Suitable respirator | To be used in areas with inadequate ventilation or when there is a risk of aerosol formation. |
Data sourced from the this compound Safety Data Sheet.[1]
Handling and Storage: Maintaining a Safe Environment
Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the stability of this compound.
Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
For long-term storage, it is recommended to store the compound at -20°C as a powder or at -80°C when in solvent.[1]
Spill and Disposal protocols: Managing Contingencies
In the event of a spill or the need for disposal, specific procedures must be followed to ensure safety and environmental protection.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use absorbent materials to contain the spill.
-
Collect: Carefully collect the spilled material and place it in a sealed container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal:
-
Dispose of waste material at an approved waste disposal plant.[1]
-
Do not allow the product to enter drains, water courses, or the soil.[1]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound throughout the experimental process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
